Pretomanid-d4
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C14H12F3N3O5 |
|---|---|
Molecular Weight |
363.28 g/mol |
IUPAC Name |
(6S)-5,5-dideuterio-6-[dideuterio-[4-(trifluoromethoxy)phenyl]methoxy]-2-nitro-6,7-dihydroimidazo[2,1-b][1,3]oxazine |
InChI |
InChI=1S/C14H12F3N3O5/c15-14(16,17)25-10-3-1-9(2-4-10)7-23-11-5-19-6-12(20(21)22)18-13(19)24-8-11/h1-4,6,11H,5,7-8H2/t11-/m0/s1/i5D2,7D2 |
InChI Key |
ZLHZLMOSPGACSZ-QXCFPOKCSA-N |
Origin of Product |
United States |
Foundational & Exploratory
Pretomanid-d4 chemical structure and properties
An In-depth Technical Guide to Pretomanid-d4
Introduction
This compound is the deuterium-labeled stable isotope of Pretomanid (B1679085), an essential antibiotic used in the treatment of multi-drug-resistant tuberculosis (MDR-TB).[1][2] As a nitroimidazooxazine, Pretomanid itself is a first-in-class medication developed by the TB Alliance, approved for use in combination with bedaquiline (B32110) and linezolid (B1675486) (BPaL regimen) for treating extensively drug-resistant or treatment-intolerant MDR-TB affecting the lungs.[1]
The primary role of this compound in a research and drug development setting is as an internal standard for quantitative bioanalytical assays.[2] Its near-identical chemical and physical properties to Pretomanid, combined with its distinct mass, make it an ideal tool for techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), ensuring accurate and precise quantification of the parent drug in biological matrices.[2] This guide provides a detailed overview of the chemical structure, properties, and relevant experimental applications of this compound, with a focus on the underlying mechanism of action of the parent compound, Pretomanid.
Chemical Structure and Properties
This compound is structurally identical to Pretomanid, with the exception of four hydrogen atoms being replaced by deuterium. This isotopic substitution results in a higher molecular weight, which is the basis for its use as an internal standard in mass spectrometry.
Data Presentation: Chemical and Physical Properties
The following table summarizes the key chemical and physical properties of Pretomanid and its deuterated analog, this compound.
| Property | Pretomanid | This compound |
| CAS Number | 187235-37-6[3] | 1346617-34-2[3][4][5] |
| Molecular Formula | C₁₄H₁₂F₃N₃O₅[6] | C₁₄H₈D₄F₃N₃O₅[3][4][5] |
| Molecular Weight | 359.26 g/mol | 363.28 g/mol [3][4][5] |
| Class | Nitroimidazole[1] | Isotope-Labeled Compound[2] |
| Synonyms | PA-824 | (S)-PA 824-d4[3][4] |
| Storage Temperature | Room Temperature | +4°C[3] |
| Purity (Typical) | >98% | >95% (HPLC)[3] |
Mechanism of Action of Pretomanid
Pretomanid is a prodrug that requires activation within Mycobacterium tuberculosis (Mtb) to exert its bactericidal effects.[1][7] Its dual mechanism of action allows it to be effective against both actively replicating and dormant, non-replicating bacilli, which often persist in anaerobic environments within the host.[8][9][10]
-
Activation: Inside the mycobacterial cell, Pretomanid is activated by a deazaflavin-dependent nitroreductase (Ddn) enzyme.[7][10] This enzyme uses the reduced cofactor F420H₂ to reduce Pretomanid's nitro group, generating reactive nitrogen species, including nitric oxide (NO).[1][9]
-
Action Against Replicating Mtb (Aerobic Conditions): Under aerobic conditions, activated metabolites of Pretomanid inhibit the synthesis of mycolic acids, which are critical components of the mycobacterial cell wall.[9][10] This disruption of cell wall integrity leads to bacterial cell death.[9][11]
-
Action Against Non-Replicating Mtb (Anaerobic Conditions): In anaerobic environments, the release of nitric oxide from activated Pretomanid acts as a respiratory poison, killing dormant Mtb cells.[8][10]
Resistance to Pretomanid can arise from mutations in the genes responsible for the activation pathway, including ddn and genes involved in the biosynthesis of Coenzyme F₄₂₀.[1][7]
Visualization: Pretomanid Activation and Mechanism of Action
Caption: Mechanism of action for Pretomanid within Mycobacterium tuberculosis.
Experimental Protocols
This compound is indispensable for the accurate quantification of Pretomanid in pharmacokinetic and other clinical studies. A validated bioanalytical method using LC-MS/MS is the standard approach.
Detailed Methodology: Quantification of Pretomanid in Human Plasma via LC-MS/MS
This protocol is a representative example based on published and validated methods for Pretomanid analysis.[12][13]
1. Preparation of Standards and Quality Controls (QCs):
-
Prepare a stock solution of Pretomanid and this compound (Internal Standard, IS) in a suitable organic solvent (e.g., methanol).
-
Create a series of calibration standards by spiking blank human plasma with Pretomanid stock solution to achieve a concentration range of 10–10,000 ng/mL.[12][13]
-
Prepare QC samples at low, medium, and high concentrations (e.g., 25, 4000, and 8000 ng/mL).[12]
2. Sample Preparation (Liquid-Liquid Extraction):
-
To a 40 µL aliquot of plasma sample (calibrator, QC, or unknown), add a fixed amount of this compound IS solution.
-
Add a protein precipitation agent (e.g., acetonitrile) followed by an extraction solvent (e.g., methyl tert-butyl ether).
-
Vortex mix thoroughly to ensure complete extraction.
-
Centrifuge to separate the organic and aqueous layers.
-
Transfer the organic supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in the mobile phase for LC-MS/MS analysis.
3. Chromatographic Conditions:
-
HPLC System: High-Performance Liquid Chromatography system.
-
Column: Agilent Poroshell C18 or equivalent.[12]
-
Mobile Phase: Isocratic elution with a mixture of an aqueous buffer (e.g., 0.1% orthophosphoric acid or 10 mM ammonium (B1175870) acetate) and an organic solvent (e.g., acetonitrile/methanol).[11][14]
-
Flow Rate: 400 µL/min.[12]
-
Column Temperature: Maintained at a constant temperature (e.g., 30°C).[15]
4. Mass Spectrometric Conditions:
-
Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., AB Sciex API 3200).[12]
-
Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.[15]
-
Detection Mode: Multiple Reaction Monitoring (MRM).[15]
-
MRM Transitions:
-
Optimize ion source parameters (e.g., declustering potential, collision energy) to maximize signal intensity for both analyte and IS.
5. Data Analysis:
-
Integrate the peak areas for both Pretomanid and this compound.
-
Calculate the peak area ratio (Pretomanid / this compound).
-
Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards using a weighted linear regression.
-
Determine the concentration of Pretomanid in unknown samples by interpolating their peak area ratios from the calibration curve.
Visualization: Bioanalytical Workflow for Pretomanid Quantification
Caption: Experimental workflow for quantifying Pretomanid using a deuterated internal standard.
Data Presentation: Assay Validation Parameters
A robust and reliable bioanalytical method must be validated according to regulatory guidelines (e.g., FDA, EMA). The table below summarizes typical validation results for an LC-MS/MS assay for Pretomanid.[12][13]
| Parameter | Typical Performance Metric |
| Linearity Range | 10 – 10,000 ng/mL[12][13] |
| Correlation Coefficient (r²) | > 0.99[17] |
| Intra-day Precision (%CV) | < 9%[12] |
| Inter-day Precision (%CV) | < 9%[12] |
| Accuracy (% Bias) | Within ±15% of nominal (95.2% to 110%)[12][16] |
| Recovery | ~72%, consistent across concentration range[12] |
| Matrix Effect | No significant matrix effects observed[12] |
| Limit of Detection (LOD) | 0.30 µg/mL (for HPLC-UV method)[17][18] |
| Limit of Quantification (LOQ) | 10 ng/mL (for LC-MS/MS)[12] |
Conclusion
This compound is a critical analytical tool for the development and clinical application of Pretomanid, a groundbreaking drug for treatment-resistant tuberculosis. While its chemical structure and biological activity are fundamentally the same as the parent compound, its increased mass allows it to serve as a highly reliable internal standard. The use of this compound in validated LC-MS/MS assays enables the precise and accurate measurement of drug concentrations in biological fluids, which is essential for pharmacokinetic, toxicokinetic, and clinical efficacy studies. The detailed mechanisms and protocols provided in this guide underscore the importance of this compound in advancing tuberculosis research and treatment.
References
- 1. Pretomanid - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. (S)-PA 824-d4 (this compound) | LGC Standards [lgcstandards.com]
- 4. (S)-PA 824-d4 (this compound) Price from Supplier Brand Shanghai ChemSrc Trading Co., Ltd. on Chemsrc.com [chemsrc.com]
- 5. This compound (PA-824-d4) | CymitQuimica [cymitquimica.com]
- 6. Pretomanid | C14H12F3N3O5 | CID 456199 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. grokipedia.com [grokipedia.com]
- 8. Pretomanid for tuberculosis treatment: an update for clinical purposes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. What is the mechanism of Pretomanid? [synapse.patsnap.com]
- 10. droracle.ai [droracle.ai]
- 11. jchr.org [jchr.org]
- 12. A validated liquid chromatography tandem mass spectrometry assay for the analysis of pretomanid in plasma samples from pulmonary tuberculosis patients - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 14. Development and validation of stability-indicating -HPLC method for the determination of related substances in novel nitroimidazole antituberculosis drug pretomanid: Robustness study by Design-Expert and application to stability studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. akjournals.com [akjournals.com]
- 16. researchgate.net [researchgate.net]
- 17. rjptonline.org [rjptonline.org]
- 18. rjptonline.org [rjptonline.org]
The Role of Pretomanid-d4 in Preclinical and Clinical Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pretomanid, formerly known as PA-824, is a nitroimidazooxazine antimycobacterial agent.[1][2] It is a critical component of a three-drug regimen, including bedaquiline (B32110) and linezolid, for the treatment of adults with pulmonary extensively drug-resistant (XDR) or treatment-intolerant/non-responsive multidrug-resistant (MDR) tuberculosis (TB).[2][3][4] Given the necessity for precise quantification of drug concentrations in biological matrices during drug development, stable isotope-labeled internal standards are indispensable. Pretomanid-d4, a deuterated analog of Pretomanid, serves this crucial function in research settings. This guide provides an in-depth overview of its primary application, supported by experimental data and protocols.
Core Application: Internal Standard in Bioanalysis
The fundamental use of this compound in research is as an internal standard (IS) for the quantitative analysis of Pretomanid in biological samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Stable isotope-labeled internal standards are considered the gold standard in quantitative mass spectrometry. This is because this compound is chemically identical to Pretomanid, ensuring it co-elutes during chromatography and experiences similar ionization efficiency and matrix effects. However, its increased mass (due to the four deuterium (B1214612) atoms) allows the mass spectrometer to differentiate it from the unlabeled parent drug. By adding a known concentration of this compound to an unknown sample, any variability during sample preparation, extraction, and analysis affects both the analyte and the internal standard equally. This allows for highly accurate and precise quantification of Pretomanid.
This application is vital for:
-
Pharmacokinetic (PK) Studies: Determining the absorption, distribution, metabolism, and excretion (ADME) of Pretomanid in preclinical animal models and human clinical trials.
-
Therapeutic Drug Monitoring (TDM): Ensuring patients maintain drug concentrations within the therapeutic window.
-
Bioequivalence Studies: Comparing different formulations of the drug.
Mechanism of Action of Pretomanid
To understand the context of its measurement, it's useful to review Pretomanid's mechanism of action. Pretomanid is a prodrug that requires activation within Mycobacterium tuberculosis. This activation is mediated by a deazaflavin-dependent nitroreductase (Ddn) enzyme, which generates reactive nitrogen species, including nitric oxide. These metabolites have a dual effect: they inhibit mycolic acid biosynthesis, disrupting the bacterial cell wall, and act as respiratory poisons under anaerobic conditions.
Quantitative Analysis of Pretomanid using this compound
A validated LC-MS/MS assay for the quantification of Pretomanid in human plasma serves as a prime example of this compound's (or a similar deuterated version like PA-824-d5) application.
Data Presentation
The following tables summarize the key quantitative parameters from a validated bioanalytical method. Note: The study cited used PA-824-d5, which serves the same function as this compound.
Table 1: Mass Spectrometry Parameters
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
|---|---|---|
| Pretomanid | 360.2 | 175.0 |
| PA-824-d5 (IS) | 365.2 | 175.0 |
Table 2: LC-MS/MS Method Validation Summary
| Parameter | Result |
|---|---|
| Calibration Range | 10 – 10,000 ng/mL |
| Inter-day Precision (%CV) | < 9% |
| Intra-day Precision (%CV) | < 9% |
| Accuracy | 95.2% – 110% |
| Overall Recovery | 72.4% |
| Run Time | 4 minutes |
Experimental Protocols
Sample Preparation: Liquid-Liquid Extraction
This protocol outlines the extraction of Pretomanid from human plasma.
-
Aliquot Plasma: Pipette 40 µL of human plasma sample into a microcentrifuge tube.
-
Add Internal Standard: Spike the sample with the internal standard (PA-824-d5) working solution.
-
Extraction: Add 200 µL of ethyl acetate.
-
Vortex: Vortex mix the sample for 10 minutes to ensure thorough mixing.
-
Centrifuge: Centrifuge at 13,000 rpm for 5 minutes to separate the organic and aqueous layers.
-
Transfer Supernatant: Carefully transfer the upper organic layer (supernatant) to a clean tube.
-
Evaporate: Evaporate the solvent to dryness under a stream of nitrogen gas at 40°C.
-
Reconstitute: Reconstitute the dried extract in 200 µL of the mobile phase.
-
Inject: Inject 10 µL of the reconstituted sample into the LC-MS/MS system.
Chromatographic Conditions
-
LC System: High-Performance Liquid Chromatography (HPLC) system.
-
Column: Agilent Poroshell C18.
-
Mobile Phase A: 0.1% formic acid in LC/MS grade water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Elution Mode: Isocratic.
-
Composition: 15% Mobile Phase A, 85% Mobile Phase B.
-
Flow Rate: 400 µL/min.
-
Autosampler Temperature: ~8°C.
Mass Spectrometry Conditions
-
Mass Spectrometer: AB Sciex API 3200 Q Trap.
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
Dwell Time: 150 ms.
Conclusion
This compound is a specialized research tool, not a therapeutic agent. Its role as a stable isotope-labeled internal standard is critical for the accurate and precise quantification of Pretomanid in complex biological matrices. The use of this compound in validated bioanalytical methods, such as the LC-MS/MS protocol detailed here, underpins the robust pharmacokinetic and clinical studies necessary for the development and regulatory approval of vital new therapies for drug-resistant tuberculosis.
References
Isotopic Labeling of Pretomanid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pretomanid (formerly PA-824) is a novel nitroimidazooxazine antimycobacterial agent, a critical component of the BPaL regimen (bedaquiline, pretomanid, and linezolid) for treating extensively drug-resistant (XDR) and multidrug-resistant (MDR) tuberculosis. To thoroughly investigate its pharmacokinetic and metabolic profile, isotopically labeled versions of Pretomanid are indispensable tools. This technical guide provides an in-depth overview of the synthesis, analysis, and application of isotopically labeled Pretomanid, catering to the needs of researchers and drug development professionals. While specific proprietary synthesis details for labeled Pretomanid are not publicly available, this guide outlines plausible synthetic strategies based on established methods for the unlabeled compound and general principles of isotopic labeling.
Applications of Isotopically Labeled Pretomanid
Isotopically labeled Pretomanid serves as a crucial tool in various stages of drug development:
-
Metabolism and Excretion Studies: Radiolabeled Pretomanid, particularly with Carbon-14 (¹⁴C), is instrumental in Absorption, Distribution, Metabolism, and Excretion (ADME) studies. These studies are vital for understanding the fate of the drug in the body. In a human ADME study, a single oral dose of ¹⁴C-radiolabeled Pretomanid was administered to healthy male volunteers. The results showed that approximately 53% of the radioactive dose was excreted in the urine and 38% in the feces, primarily as metabolites. Only about 1% of the dose was excreted as unchanged Pretomanid in the urine[1].
-
Quantitative Bioanalysis: Deuterated Pretomanid is frequently employed as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays. Its chemical similarity to the unlabeled drug ensures comparable extraction efficiency and ionization response, while the mass difference allows for precise quantification in biological matrices like plasma.
-
Mechanistic Studies: Stable isotope-labeled compounds can be used to investigate the mechanisms of drug action and metabolism. For instance, labeling at specific sites can help elucidate metabolic pathways and identify the formation of reactive metabolites.
Synthesis of Isotopically Labeled Pretomanid
While specific, detailed protocols for the synthesis of isotopically labeled Pretomanid are not publicly available, this section outlines plausible synthetic approaches based on known synthetic routes for the unlabeled compound and general principles of isotopic labeling.
Synthesis of Deuterated Pretomanid (Hypothetical Route)
Deuterated Pretomanid, such as the C₁₄H₇D₅F₃N₃O₅ used as an internal standard in analytical methods, can be synthesized by incorporating a deuterated starting material into an established synthetic pathway. A common strategy involves the deuteration of the benzyl (B1604629) moiety.
Proposed Retro-synthetic Analysis:
A plausible approach would involve the use of deuterated 4-(trifluoromethoxy)benzyl bromide. This deuterated building block can be prepared from commercially available deuterated precursors and then incorporated into the final steps of a known Pretomanid synthesis.
Illustrative Synthetic Workflow for Deuterated Pretomanid:
Caption: Hypothetical workflow for the synthesis of deuterated Pretomanid.
Synthesis of ¹⁴C-Labeled Pretomanid (Conceptual Approach)
The synthesis of ¹⁴C-labeled Pretomanid for ADME studies requires the introduction of a ¹⁴C atom into a metabolically stable position of the molecule. A common strategy is to use a commercially available, simple ¹⁴C-labeled building block early in the synthesis.
Proposed Strategy:
One possible approach is to synthesize the nitroimidazole core with a ¹⁴C label. For example, starting with ¹⁴C-labeled 2-aminoimidazole, one could perform nitration and subsequent functionalization to build the Pretomanid scaffold. The position of the label is critical to avoid its loss through metabolic processes.
Experimental Protocols (Illustrative)
The following are illustrative protocols for the analysis of isotopically labeled Pretomanid, based on published literature.
Protocol 1: Quantification of Pretomanid in Human Plasma using Deuterated Internal Standard
Objective: To determine the concentration of Pretomanid in human plasma samples using a validated LC-MS/MS method with deuterated Pretomanid as an internal standard.
Materials:
-
Human plasma samples
-
Pretomanid analytical standard
-
Deuterated Pretomanid (e.g., C₁₄H₇D₅F₃N₃O₅) internal standard solution
-
Acetonitrile
-
Formic acid
-
Water, HPLC grade
-
Solid Phase Extraction (SPE) cartridges
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
Procedure:
-
Sample Preparation:
-
Thaw plasma samples at room temperature.
-
To 100 µL of plasma, add 25 µL of the deuterated Pretomanid internal standard solution.
-
Vortex mix for 30 seconds.
-
Perform protein precipitation by adding 300 µL of acetonitrile.
-
Vortex mix for 1 minute and centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
LC-MS/MS Analysis:
-
Inject 10 µL of the prepared sample into the LC-MS/MS system.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Gradient elution program optimized for the separation of Pretomanid and its internal standard.
-
Flow rate: 0.4 mL/min
-
Column temperature: 40 °C
-
-
Mass Spectrometric Conditions:
-
Ionization mode: Positive electrospray ionization (ESI+)
-
Multiple Reaction Monitoring (MRM) transitions:
-
Pretomanid: Monitor the transition of the parent ion to a specific product ion.
-
Deuterated Pretomanid: Monitor the transition of the deuterated parent ion to a specific product ion.
-
-
Optimize cone voltage and collision energy for maximum signal intensity.
-
-
-
Data Analysis:
-
Quantify Pretomanid concentration by calculating the peak area ratio of the analyte to the internal standard.
-
Use a calibration curve constructed from standards of known concentrations to determine the concentration in unknown samples.
-
Data Presentation
Quantitative data from isotopic labeling studies should be presented in a clear and structured manner.
Table 1: Hypothetical Synthesis Yield and Purity of Deuterated Pretomanid
| Parameter | Value |
| Starting Material | Deuterated 4-(trifluoromethoxy)benzyl bromide |
| Number of Synthetic Steps | 3 |
| Overall Yield | 65% |
| Chemical Purity (by HPLC) | >99% |
| Isotopic Purity (by MS) | 99.5% D₅ |
| Isotopic Distribution | D₀: 0.1%, D₁: 0.2%, D₂: 0.2%, D₃: 0.5%, D₄: 2.5%, D₅: 96.5% |
Table 2: Summary of a Human ADME Study with ¹⁴C-Pretomanid
| Parameter | Urine | Feces | Total |
| Mean % of Radioactive Dose Excreted | 53% | 38% | 91% |
| Unchanged Pretomanid (% of dose) | ~1% | Not Reported | ~1% |
| Metabolites (% of dose) | >50% | >35% | >85% |
Data adapted from the Pretomanid FDA label[1].
Metabolic Pathways of Pretomanid
Pretomanid undergoes extensive metabolism in the body through various reductive and oxidative pathways. In vitro studies have indicated that Cytochrome P450 3A4 (CYP3A4) is responsible for approximately 20% of its metabolism[1]. The metabolic pathways lead to the formation of several metabolites.
Caption: Metabolic pathways of Pretomanid.
Conclusion
Isotopic labeling is a cornerstone of modern drug development, and its application to Pretomanid has been crucial in elucidating its pharmacokinetic and metabolic properties. While detailed synthetic procedures for labeled Pretomanid are proprietary, this guide has provided a comprehensive overview of the principles, plausible synthetic strategies, analytical methodologies, and applications. For researchers and scientists in the field, understanding these concepts is essential for the continued development and optimization of tuberculosis therapies. Further research and publication of detailed synthetic methodologies would be of great benefit to the scientific community, fostering innovation and accelerating the fight against tuberculosis.
References
In-Depth Technical Guide: Physical and Chemical Characteristics of Pretomanid-d4
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physical and chemical characteristics of Pretomanid-d4, a deuterated analog of the anti-tuberculosis agent Pretomanid. This document is intended to serve as a valuable resource for researchers and professionals involved in the development, analysis, and application of this compound.
Core Physical and Chemical Properties
This compound is the deuterium-labeled version of Pretomanid, a nitroimidazooxazine antimycobacterial agent.[1] The incorporation of deuterium (B1214612) atoms makes it a useful internal standard for quantitative analysis by methods such as Nuclear Magnetic Resonance (NMR) spectroscopy, Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Mass Spectrometry (LC-MS).[1]
Table 1: General and Chemical Properties of this compound and Pretomanid
| Property | This compound | Pretomanid |
| IUPAC Name | (6S)-6,7-Dihydro-2-nitro-6-[[4-(trifluoromethoxy)phenyl]methoxy-d2]-5H-imidazo[2,1-b][1][2]oxazine-5,5-d2 | (6S)-2-Nitro-6-{[4-(trifluoromethoxy)benzyl]oxy}-6,7-dihydro-5H-imidazo[2,1-b][1][2]oxazine[2] |
| Synonyms | (S)-PA 824-d4[3] | PA-824, PA824[4] |
| Molecular Formula | C14H8D4F3N3O5[1][3][5] | C14H12F3N3O5[4][6][7] |
| Molecular Weight | 363.28 g/mol [1][3][5] | 359.26 g/mol [4][6][7] |
| CAS Number | 1346617-34-2[1][3][5] | 187235-37-6[2][4][6] |
| Appearance | Solid powder[4] | White to off-white powder |
| Purity | >95% (HPLC)[3] | >98%[4] |
Table 2: Physicochemical Data of Pretomanid
| Property | Value | Source |
| Melting Point | 181-185°C | [8] |
| Boiling Point | 230-240°C[8] | [6] |
| Water Solubility | <1 mg/mL[6][9] | [6][9] |
| Solubility in Organic Solvents | DMSO: 125 mg/mL (ultrasonic)[1], 250 mg/mL (ultrasonic)[10] Methanol: 10.4 mg/mL[8] Ethanol: 4.8 mg/mL[8] Acetonitrile: 2.5 mg/mL[8] | [1][8][10] |
| LogP | 2.75 | [6][9] |
| pKa | 7.0 | [9] |
Mechanism of Action
Pretomanid is a prodrug that requires activation within the mycobacterial cell to exert its bactericidal effects.[9][11] Its mechanism of action is twofold, targeting both actively replicating and non-replicating (dormant) Mycobacterium tuberculosis.[11][12]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Pretomanid - Wikipedia [en.wikipedia.org]
- 3. (S)-PA 824-d4 (this compound) | LGC Standards [lgcstandards.com]
- 4. medkoo.com [medkoo.com]
- 5. theclinivex.com [theclinivex.com]
- 6. Pretomanid | C14H12F3N3O5 | CID 456199 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Pretomanid | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 8. ijrpr.com [ijrpr.com]
- 9. go.drugbank.com [go.drugbank.com]
- 10. lifetechindia.com [lifetechindia.com]
- 11. droracle.ai [droracle.ai]
- 12. What is the mechanism of Pretomanid? [synapse.patsnap.com]
Pretomanid-d4 CAS number and molecular weight
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Pretomanid-d4, a deuterated analog of the anti-tuberculosis drug Pretomanid (B1679085). This document outlines its core physicochemical properties, mechanism of action, and relevant experimental methodologies, tailored for a scientific audience.
Core Physicochemical Data
This compound serves as a crucial internal standard for the quantitative analysis of Pretomanid in biological matrices, owing to its similar chemical properties and distinct mass.[1]
| Property | Value | Reference |
| CAS Number | 1346617-34-2 | [2][3][4][5] |
| Alternate CAS Number | 187235-37-6 (unlabelled) | [2][4] |
| Molecular Formula | C₁₄H₈D₄F₃N₃O₅ | [4][5] |
| Molecular Weight | 363.28 g/mol | [2][4][5] |
Mechanism of Action: A Dual Threat to Mycobacterium tuberculosis
Pretomanid is a prodrug that requires activation within the mycobacterial cell to exert its bactericidal effects.[2][3] Its deuterated form, this compound, is expected to follow the same activation pathway and mechanism of action. The drug exhibits a dual mechanism, targeting both actively replicating and dormant, non-replicating bacteria.[2][3][4]
Under aerobic conditions , characteristic of actively replicating M. tuberculosis, Pretomanid inhibits the synthesis of mycolic acids, which are essential components of the bacterial cell wall.[3][4] This disruption of cell wall integrity leads to bacterial cell death.
In anaerobic environments , where dormant bacteria reside, Pretomanid acts as a respiratory poison.[2][3] The activation of Pretomanid releases nitric oxide (NO), a reactive nitrogen species that is toxic to the bacteria and disrupts cellular respiration.[3]
The activation of Pretomanid is a critical step in its mechanism and is dependent on a specific enzymatic pathway within the bacterium. This process is initiated by the deazaflavin-dependent nitroreductase (Ddn) enzyme, which utilizes the reduced cofactor F420.[2]
Experimental Protocols: Quantification in Biological Matrices
This compound is primarily utilized as an internal standard in bioanalytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), for the precise quantification of Pretomanid in plasma samples.[6] A general workflow for such an analysis is outlined below.
Sample Preparation and Analysis Workflow
A validated method for the extraction and quantification of Pretomanid from human plasma typically involves liquid-liquid extraction followed by LC-MS/MS analysis.[6]
Key Methodological Considerations:
-
Chromatography: Reversed-phase high-performance liquid chromatography (RP-HPLC) is commonly employed for separation.[7][8] A C18 column with a suitable mobile phase, such as a mixture of ammonium (B1175870) acetate (B1210297) buffer and methanol, has been shown to be effective.[7]
-
Mass Spectrometry: Detection is typically performed using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode to ensure high selectivity and sensitivity.[6]
-
Validation: The analytical method should be rigorously validated according to regulatory guidelines (e.g., FDA, EMA) to ensure accuracy, precision, linearity, and robustness.[6]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. droracle.ai [droracle.ai]
- 3. What is the mechanism of Pretomanid? [synapse.patsnap.com]
- 4. discovery.researcher.life [discovery.researcher.life]
- 5. Untargeted metabolomics reveals a new mode of action of pretomanid (PA-824) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A validated liquid chromatography tandem mass spectrometry assay for the analysis of pretomanid in plasma samples from pulmonary tuberculosis patients - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jchr.org [jchr.org]
- 8. rjptonline.org [rjptonline.org]
An In-depth Technical Guide to the Synthesis of Deuterated Pretomanid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis protocols for deuterated pretomanid (B1679085), a critical tool in the research and development of novel treatments for tuberculosis. Deuterated analogs of pharmaceutical compounds are invaluable for a range of applications, including metabolic studies, pharmacokinetic analysis, and as internal standards in bioanalytical assays. This document outlines a proposed synthetic pathway for deuterated pretomanid (d5-Pretomanid), based on commercially available deuterated intermediates and established synthetic routes for the non-labeled parent drug.
Introduction to Pretomanid and the Role of Deuteration
Pretomanid, also known as PA-824, is a nitroimidazooxazine antimycobacterial agent. It is a key component of combination therapies for multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant tuberculosis (XDR-TB).[1][2] Pretomanid is a prodrug that requires activation by a deazaflavin-dependent nitroreductase (Ddn) within Mycobacterium tuberculosis.[1] This activation leads to the generation of reactive nitrogen species, including nitric oxide, which exert bactericidal effects.[1][3]
Isotopic labeling with deuterium (B1214612), a stable isotope of hydrogen, is a powerful technique in drug development. Replacing hydrogen with deuterium can subtly alter the physicochemical properties of a molecule, most notably by strengthening the carbon-hydrogen bond. This "kinetic isotope effect" can slow down metabolic processes at the site of deuteration, potentially leading to an improved pharmacokinetic profile. Furthermore, deuterated compounds are essential as internal standards for quantitative analysis by mass spectrometry due to their distinct mass-to-charge ratio.
A deuterated form of pretomanid, specifically d5-Pretomanid (Pretomanid-d5), is commercially available and has been used as an internal standard in pharmacokinetic studies. The "-d5" designation indicates the incorporation of five deuterium atoms. Based on the availability of the deuterated intermediate, (S)-(-)-2-Nitro-6,7-dihydro-5H-imidazo[2,1-b]oxazin-6-ol-d5, it is highly probable that the deuterium atoms are located on the bicyclic core of the molecule.
Proposed Synthetic Pathway for Deuterated Pretomanid (d5-Pretomanid)
The following section details a proposed synthetic route to d5-Pretomanid, leveraging a commercially available deuterated intermediate. This pathway is an adaptation of established synthesis methods for non-deuterated pretomanid.
The overall synthetic strategy involves the etherification of the deuterated bicyclic alcohol intermediate with 4-(trifluoromethoxy)benzyl bromide.
Experimental Protocol: Etherification of (S)-(-)-2-Nitro-6,7-dihydro-5H-imidazo[2,1-b]oxazin-6-ol-d5
This protocol is a proposed method based on analogous reactions for the synthesis of non-deuterated pretomanid.
Materials:
-
(S)-(-)-2-Nitro-6,7-dihydro-5H-imidazo[2,1-b]oxazin-6-ol-d5
-
4-(Trifluoromethoxy)benzyl bromide
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl acetate (B1210297)
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous sodium sulfate
-
Silica (B1680970) gel for column chromatography
Procedure:
-
To a stirred solution of (S)-(-)-2-Nitro-6,7-dihydro-5H-imidazo[2,1-b]oxazin-6-ol-d5 (1.0 eq) in anhydrous DMF at 0 °C under an inert atmosphere (e.g., argon or nitrogen), add sodium hydride (1.2 eq) portion-wise.
-
Stir the resulting mixture at 0 °C for 30 minutes.
-
Add a solution of 4-(trifluoromethoxy)benzyl bromide (1.1 eq) in anhydrous DMF dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of water at 0 °C.
-
Extract the aqueous mixture with ethyl acetate (3 x volumes).
-
Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford d5-Pretomanid.
Quantitative Data
Table 1: Reactant and Product Information
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Role |
| (S)-(-)-2-Nitro-6,7-dihydro-5H-imidazo[2,1-b]oxazin-6-ol-d5 | C₆H₂D₅N₃O₄ | 190.17 | Starting Material |
| 4-(Trifluoromethoxy)benzyl bromide | C₈H₆BrF₃O | 255.03 | Reagent |
| d5-Pretomanid | C₁₄H₇D₅F₃N₃O₅ | 364.29 | Product |
Table 2: Typical Reaction Parameters and Expected Outcomes
| Parameter | Value/Range |
| Reaction Scale | 1-10 g |
| Reaction Temperature | 0 °C to Room Temp |
| Reaction Time | 12-16 hours |
| Expected Yield | 60-80% |
| Isotopic Purity (%D) | >98% |
Mechanism of Action of Pretomanid
Pretomanid's mechanism of action is multifaceted, targeting both replicating and non-replicating forms of Mycobacterium tuberculosis.
Under aerobic conditions, activated pretomanid inhibits the synthesis of mycolic acids, which are essential components of the mycobacterial cell wall. This disruption of the cell wall leads to bacterial lysis. In anaerobic environments, where the bacteria are non-replicating, the activated drug releases nitric oxide. This acts as a respiratory poison, leading to bacterial death.
Conclusion
The synthesis of deuterated pretomanid is a crucial step in furthering our understanding of its pharmacology and for the development of robust analytical methods. While a detailed, publicly available protocol is scarce, a logical synthetic route can be proposed based on established chemical principles and the availability of deuterated starting materials. The information provided in this guide serves as a foundational resource for researchers embarking on the synthesis and application of isotopically labeled pretomanid. Further optimization and detailed characterization will be necessary to validate and implement these protocols in a laboratory setting.
References
Commercial Suppliers and Technical Guide for Pretomanid-d4
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of commercial suppliers for Pretomanid-d4, its physicochemical properties, and its application in bioanalytical methodologies. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals utilizing deuterated Pretomanid in their studies.
Introduction to Pretomanid and its Deuterated Analog
Pretomanid is a nitroimidazooxazine antimycobacterial agent that has demonstrated significant activity against both replicating and non-replicating Mycobacterium tuberculosis (M. tb).[1] It is a prodrug that requires bio-activation within the mycobacterial cell to exert its bactericidal effects.[1] The deuterated analog, this compound, is a stable isotope-labeled version of Pretomanid, which is primarily used as an internal standard in quantitative bioanalysis by liquid chromatography-mass spectrometry (LC-MS).[2][3] The use of a deuterated internal standard is considered the gold standard in LC-MS-based bioanalysis as it corrects for variability during sample preparation and analysis, leading to enhanced accuracy and precision.[4]
Commercial Suppliers of this compound
Several commercial suppliers offer this compound for research purposes. The following table summarizes the available information for some of these suppliers. It is recommended to contact the suppliers directly for the most up-to-date information, including pricing and availability.
| Supplier | Product Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Purity | Available Quantities |
| LGC Standards | (S)-PA 824-d4 (this compound) | 1346617-34-2 | C₁₄H₈D₄F₃N₃O₅ | 363.28 | >95% (HPLC) | 0.5 mg, 2.5 mg, 5 mg |
| MedchemExpress | This compound | 1346617-34-2 | C₁₄H₈D₄F₃N₃O₅ | 363.28 | 99.39% | 500 µg |
| CymitQuimica | This compound (PA-824-d4) | 1346617-34-2 | C₁₄H₈D₄F₃N₃O₅ | 363.28 | Not Specified | 5mg, 10mg, 25mg, 50mg, 100mg |
| Simson Pharma Limited | Pretomanid D4 | 1346617-34-2 | Not Specified | Not Specified | High Quality | Contact for details |
| Clinivex | This compound (PA-824-d4) | Not Specified | Not Specified | Not Specified | Not Specified | 10MG, 25MG, 50MG, 100MG |
Physicochemical and Technical Data
The following table summarizes the key physicochemical and technical data for this compound.
| Parameter | Value | Reference |
| CAS Number | 1346617-34-2 | |
| Molecular Formula | C₁₄H₈D₄F₃N₃O₅ | |
| Molecular Weight | 363.28 g/mol | |
| Exact Mass | 363.098 | |
| Synonyms | (S)-PA 824-d4, (6S)-6,7-Dihydro-2-nitro-6-[[4-(trifluoromethoxy)phenyl]methoxy-d2]-5H-imidazo[2,1-b]oxazine-5,5-d2 | |
| Storage Temperature | +4°C | |
| Purity (LGC Standards) | >95% (HPLC) | |
| Purity (MedchemExpress) | 99.72% | |
| Applications | Internal standard for quantitative analysis by NMR, GC-MS, or LC-MS. |
Mechanism of Action of Pretomanid
Pretomanid's efficacy against M. tb is attributed to its dual mechanism of action, targeting both replicating and non-replicating bacteria.
-
Aerobic Conditions (Replicating Bacilli): Under aerobic conditions, Pretomanid inhibits the synthesis of mycolic acids, which are essential components of the mycobacterial cell wall. This disruption of cell wall integrity leads to bacterial death.
-
Anaerobic Conditions (Non-Replicating Bacilli): In the low-oxygen environments characteristic of host granulomas, Pretomanid is activated by the deazaflavin-dependent nitroreductase (Ddn) enzyme. This activation, which is dependent on the reduced cofactor F420, leads to the generation of reactive nitrogen species, including nitric oxide (NO). These reactive species act as respiratory poisons, leading to bacterial death even in a dormant state.
The following diagram illustrates the activation pathway of Pretomanid in Mycobacterium tuberculosis.
References
Pretomanid vs. Pretomanid-d4: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pretomanid (B1679085) is a novel nitroimidazooxazine antimicrobial agent that is a critical component of combination therapy for multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant tuberculosis (XDR-TB). Its deuterated analog, Pretomanid-d4, serves as an essential tool in the bioanalytical assays required for clinical and research applications. This technical guide provides an in-depth comparison of Pretomanid and this compound, focusing on their core differences, physicochemical properties, and roles in drug development and analysis. While direct comparative studies on the pharmacokinetics and pharmacodynamics of this compound as a therapeutic agent are not publicly available, its function as an internal standard provides significant insights into its properties.
Core Differences and Rationale for Deuteration
The primary difference between Pretomanid and this compound lies in the substitution of four hydrogen atoms with deuterium (B1214612) atoms. Deuterium is a stable, non-radioactive isotope of hydrogen that possesses an additional neutron. This seemingly minor structural change can have significant implications for a molecule's physicochemical properties and metabolic stability due to the kinetic isotope effect. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, which can lead to a slower rate of metabolic processes that involve the cleavage of this bond.
In the context of drug development, deuteration is sometimes employed to improve a drug's pharmacokinetic profile, potentially leading to a longer half-life and reduced formation of toxic metabolites. However, in the case of this compound, its primary and well-documented application is as a stable isotope-labeled internal standard for liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays. Its chemical similarity to Pretomanid ensures it behaves similarly during sample extraction and chromatographic separation, while its distinct mass allows for separate detection and quantification, thereby correcting for variations in the analytical process.
Data Presentation: Physicochemical and Pharmacokinetic Properties
The following tables summarize the known quantitative data for Pretomanid and the inferred properties of this compound based on its use as an internal standard.
Table 1: Physicochemical Properties
| Property | Pretomanid | This compound | Reference(s) |
| Molecular Formula | C₁₄H₁₂F₃N₃O₅ | C₁₄H₈D₄F₃N₃O₅ | [1][2] |
| Molar Mass | 359.26 g/mol | 363.28 g/mol | [1][2] |
| LogP | 2.42 | Expected to be similar to Pretomanid | [3] |
| Solubility | Poorly soluble in water | Expected to be similar to Pretomanid | [4] |
| pKa | Not available | Not available |
Table 2: Pharmacokinetic Properties of Pretomanid
| Parameter | Value | Condition | Reference(s) |
| Bioavailability | < 50% (in monkeys) | Oral administration | [4] |
| Tmax | 4-5 hours | Oral administration | [1][5] |
| Cmax | 1.1 - 1.7 µg/mL | 200 mg single oral dose | [1] |
| AUC | 28.1 µg·hr/mL (fasted), 51.6 µg·hr/mL (fed) | 200 mg single oral dose | [1] |
| Protein Binding | ~86.4% | [1] | |
| Volume of Distribution | 97.0 - 180 L | [1] | |
| Elimination Half-life | 16-20 hours | [1][5] | |
| Clearance | 3.9 L/h (fed), 7.6 L/h (fasted) | Single 200 mg oral dose | [1] |
Note: Pharmacokinetic parameters for this compound are not available as it is not developed as a therapeutic agent. Its primary role is as an internal standard in pharmacokinetic studies of Pretomanid.
Mechanism of Action and Metabolic Pathway of Pretomanid
Pretomanid is a prodrug that requires activation within Mycobacterium tuberculosis. This activation is a key pathway that could be influenced by deuteration, although no studies have specifically investigated this for this compound.
Signaling and Activation Pathway
The activation of Pretomanid involves a multi-step process within the mycobacterium.
Caption: Pretomanid Activation and Mechanism of Action.
Under aerobic conditions, activated Pretomanid inhibits the synthesis of mycolic acids, which are essential components of the mycobacterial cell wall.[6][7] Under anaerobic conditions, it acts as a respiratory poison through the release of nitric oxide.[1][6]
Human Metabolism
In humans, Pretomanid is extensively metabolized through various reductive and oxidative pathways, with no single major pathway identified.[1] Cytochrome P450 3A4 (CYP3A4) is estimated to contribute to about 20% of its metabolism.[1][8]
Caption: Human Metabolism of Pretomanid.
Experimental Protocols
The primary experimental application where this compound is utilized is in the quantitative analysis of Pretomanid in biological matrices using LC-MS/MS.
Protocol: Quantification of Pretomanid in Human Plasma using LC-MS/MS
This protocol is a generalized representation based on validated methods.[9][10][11]
1. Materials and Reagents:
-
Pretomanid analytical standard
-
This compound (internal standard)
-
Human plasma (blank)
-
Acetonitrile (B52724) (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
Methanol (B129727) (for stock solutions)
2. Preparation of Stock and Working Solutions:
-
Prepare primary stock solutions of Pretomanid and this compound in methanol (e.g., 1 mg/mL).
-
Prepare a series of working standard solutions of Pretomanid by serial dilution of the stock solution with a suitable solvent (e.g., 50% acetonitrile in water) to create a calibration curve (e.g., 10-10,000 ng/mL).
-
Prepare a working solution of the internal standard, this compound, at a fixed concentration (e.g., 100 ng/mL).
3. Sample Preparation (Protein Precipitation):
-
To 50 µL of plasma sample (calibrator, quality control, or unknown), add 150 µL of the internal standard working solution in acetonitrile.
-
Vortex mix for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
4. LC-MS/MS Analysis:
-
Liquid Chromatography (LC):
-
Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 2.7 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient to achieve separation from endogenous plasma components.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Pretomanid: e.g., m/z 360.1 → 274.1
-
This compound: e.g., m/z 364.1 → 278.1
-
-
Optimize collision energy and other MS parameters for maximum signal intensity.
-
5. Data Analysis:
-
Integrate the peak areas for Pretomanid and this compound.
-
Calculate the peak area ratio of Pretomanid to this compound.
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards using a weighted linear regression.
-
Determine the concentration of Pretomanid in the unknown samples by interpolating their peak area ratios from the calibration curve.
Experimental Workflow Diagram
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. researchgate.net [researchgate.net]
- 3. ema.europa.eu [ema.europa.eu]
- 4. Profiling Pretomanid as a Therapeutic Option for TB Infection: Evidence to Date - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pretomanid for tuberculosis treatment: an update for clinical purposes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What is the mechanism of Pretomanid? [synapse.patsnap.com]
- 7. Delamanid or pretomanid? A Solomonic judgement! - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pretomanid | C14H12F3N3O5 | CID 456199 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. A validated liquid chromatography tandem mass spectrometry assay for the analysis of pretomanid in plasma samples from pulmonary tuberculosis patients - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A validated liquid chromatography tandem mass spectrometry assay for the analysis of pretomanid in plasma samples from pulmonary tuberculosis patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pure.johnshopkins.edu [pure.johnshopkins.edu]
Methodological & Application
Application Note: High-Throughput Quantification of Pretomanid in Human Plasma using Pretomanid-d4 as an Internal Standard by LC-MS/MS
Introduction
Pretomanid is a critical component in novel combination regimens for treating multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant tuberculosis (XDR-TB).[1][2] To support pharmacokinetic and toxicokinetic studies, a robust, sensitive, and high-throughput bioanalytical method is essential for the accurate quantification of Pretomanid in biological matrices. This application note describes a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of Pretomanid in human plasma, employing its stable isotope-labeled analog, Pretomanid-d4, as the internal standard (IS). The use of a deuterated internal standard is considered the gold standard in quantitative mass spectrometry, as it perfectly mimics the analyte's behavior during sample preparation and analysis, thereby correcting for variability.[3][4][5]
Principle
The method is based on the principle of isotope dilution mass spectrometry. A known amount of this compound is spiked into plasma samples, calibrators, and quality controls at the beginning of the sample preparation process. Following a liquid-liquid extraction procedure to isolate the analyte and internal standard from the plasma matrix, the extracts are analyzed by reverse-phase LC-MS/MS. The chromatographic separation resolves Pretomanid and this compound from endogenous plasma components. Detection is performed using a triple quadrupole mass spectrometer in the multiple reaction monitoring (MRM) mode, which provides high selectivity and sensitivity. The ratio of the peak area of Pretomanid to that of this compound is used to construct a calibration curve and to quantify the concentration of Pretomanid in unknown samples. This approach ensures high accuracy and precision by compensating for potential variations in extraction recovery, injection volume, and matrix effects.
Advantages of Using this compound as an Internal Standard
-
Co-elution with Analyte: this compound has nearly identical physicochemical properties to Pretomanid, ensuring they elute at the same retention time during chromatography. This is crucial for accurate correction of matrix effects.
-
Similar Extraction Recovery: As a structural analog, this compound exhibits the same behavior as Pretomanid during the liquid-liquid extraction process, leading to reliable correction for any sample loss.
-
Compensation for Ionization Variability: Both the analyte and the internal standard experience similar ionization suppression or enhancement in the mass spectrometer's ion source, ensuring the ratio of their signals remains constant.
-
Improved Precision and Accuracy: The use of a stable isotope-labeled internal standard significantly enhances the ruggedness and reproducibility of the method, leading to higher precision and accuracy in the quantitative results.
Experimental Protocols
1. Preparation of Stock and Working Solutions
-
Pretomanid Stock Solution (1 mg/mL): Accurately weigh approximately 1 mg of Pretomanid reference standard and dissolve it in 1 mL of methanol (B129727).
-
This compound Internal Standard Stock Solution (1 mg/mL): Accurately weigh approximately 1 mg of this compound and dissolve it in 1 mL of methanol.
-
Pretomanid Working Solutions: Prepare a series of working standard solutions by serially diluting the Pretomanid stock solution with an appropriate solvent mixture (e.g., methanol or acetonitrile:water) to create calibration standards.
-
This compound Working Solution (Internal Standard Spiking Solution): Dilute the this compound stock solution with ethyl acetate (B1210297) to a final concentration of 500 ng/mL.
2. Sample Preparation (Liquid-Liquid Extraction)
-
Thaw plasma samples, calibration standards (STDs), and quality control (QC) samples at room temperature.
-
Sonicate the thawed samples for approximately 5 minutes.
-
Aliquot 40 µL of water into 1.5 mL microcentrifuge tubes.
-
Add 40 µL of each plasma sample, STD, or QC to the corresponding microcentrifuge tubes.
-
Add 300 µL of the this compound internal standard spiking solution (500 ng/mL in ethyl acetate) to all tubes except for the double blank.
-
To the double blank, add 300 µL of ethyl acetate without the internal standard.
-
Vortex the samples for approximately 1 minute.
-
Centrifuge the samples at approximately 16,000 x g for 5 minutes.
-
Freeze the aqueous layer using a cold plate at approximately -30°C for about 5 minutes.
-
Decant the supernatant (organic layer) into clean glass tubes.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the dried residue in 200 µL of a reconstitution solution (acetonitrile:water:formic acid; 80:20:0.1, v/v/v).
-
Vortex the samples for approximately 30 seconds.
-
Transfer the samples to a 96-well plate for LC-MS/MS analysis.
3. LC-MS/MS Instrumentation and Conditions
| Parameter | Condition |
| LC System | Shimadzu HS602 High Performance Liquid Chromatography system or equivalent |
| Column | Agilent Poroshell 120 EC-C18, 50 mm × 4.6 mm, 2.7 µm |
| Column Temperature | ~30°C |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Elution Mode | Isocratic |
| Mobile Phase Composition | 15% Mobile Phase A and 85% Mobile Phase B |
| Flow Rate | 400 µL/min |
| Injection Volume | 10 µL |
| Autosampler Temperature | ~8°C |
| Run Time | 4 minutes |
| MS System | AB Sciex API 3200 Q trap Mass Spectrometer or equivalent |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | Pretomanid: m/z 360.2 → 175.0Pretomanid-d5 (PA-824-d5): m/z 365.2 → 175.0 |
| Dwell Time | 150 ms |
| Collision Gas (N2) | Low (arbitrary value) |
Quantitative Data Summary
The following tables summarize the performance characteristics of the validated LC-MS/MS method for the quantification of Pretomanid in human plasma using this compound as an internal standard.
Table 1: Calibration Curve and Linearity
| Parameter | Value |
| Calibration Range | 10 – 10,000 ng/mL |
| Regression Model | Linear, weighted (1/x²) |
| Correlation Coefficient (r²) | > 0.99 |
Table 2: Accuracy and Precision (Intra-day and Inter-day)
| QC Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |
| LLOQ (10) | < 9% | 95.2 - 110% | < 9% | 95.2 - 110% |
| Low QC (25) | < 9% | 95.2 - 110% | < 9% | 95.2 - 110% |
| Medium QC (4000) | < 9% | 95.2 - 110% | < 9% | 95.2 - 110% |
| High QC (8000) | < 9% | 95.2 - 110% | < 9% | 95.2 - 110% |
Table 3: Recovery and Matrix Effect
| Parameter | Result |
| Mean Recovery | 72.4% |
| Matrix Effect | No significant matrix effects were observed. |
| Stability | Pretomanid is stable in plasma for at least 9 days at -20°C and for at least 203 days at -80°C. |
| Three freeze-thaw cycles at -80°C did not affect stability. |
Visualizations
Caption: Workflow for the bioanalysis of Pretomanid in plasma.
Caption: Logical relationships in isotope dilution LC-MS/MS.
References
Application Note: Quantitative Analysis of Pretomanid in Human Plasma using a Validated LC-MS/MS Method with Pretomanid-d5 as an Internal Standard
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Pretomanid (B1679085) in human plasma. The assay utilizes a deuterated internal standard, Pretomanid-d5, to ensure high accuracy and precision, making it suitable for pharmacokinetic studies and other research applications. The method involves a straightforward liquid-liquid extraction procedure for sample preparation and offers excellent performance over a wide calibration range.
Introduction
Pretomanid is a nitroimidazole antibiotic used in combination regimens for the treatment of tuberculosis (TB), particularly multidrug-resistant strains.[1] Accurate measurement of Pretomanid concentrations in biological matrices is crucial for pharmacokinetic assessments and therapeutic drug monitoring in clinical and preclinical studies. The use of a stable isotope-labeled internal standard, such as Pretomanid-d5, is the gold standard for quantitative bioanalysis using LC-MS/MS.[2] This is because it co-elutes with the analyte and experiences similar matrix effects and ionization suppression or enhancement, leading to more reliable data.[2] This document provides a detailed protocol for the quantitative analysis of Pretomanid in human plasma.
Experimental Workflow
Caption: Experimental workflow for Pretomanid quantification.
Protocol
Materials and Reagents
-
Pretomanid (99.7% purity)[3]
-
Pretomanid-d5 (PA-824-d5, 98.4% purity) as internal standard (IS)[3]
-
Methanol (B129727) (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ethyl acetate (B1210297) (Pro-Analysis grade)
-
Ultrapure water
-
Drug-free human plasma
Preparation of Standard Solutions
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of Pretomanid and Pretomanid-d5 in methanol.
-
Working Standard Solutions: Prepare working standard solutions of Pretomanid by serial dilution of the stock solution with methanol to create calibration standards.
-
Internal Standard Working Solution: Dilute the Pretomanid-d5 stock solution with methanol to a suitable concentration.
Sample Preparation (Liquid-Liquid Extraction)
-
Pipette 40 µL of human plasma (calibration standard, quality control, or unknown sample) into a 1.5 mL polypropylene (B1209903) tube.
-
Add a specified amount of the Pretomanid-d5 internal standard working solution.
-
Add ethyl acetate for extraction.
-
Vortex the mixture thoroughly.
-
Centrifuge to separate the organic and aqueous layers.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the solvent to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase.
LC-MS/MS Conditions
Table 1: Chromatographic Conditions
| Parameter | Condition |
| HPLC System | Agilent |
| Column | Agilent Poroshell C18 |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Elution Mode | Isocratic (15% A, 85% B) |
| Flow Rate | 400 µL/min |
| Injection Volume | 10 µL |
| Autosampler Temp. | ~8°C |
| Run Time | 4 minutes |
Table 2: Mass Spectrometric Conditions
| Parameter | Condition |
| Mass Spectrometer | AB Sciex API 3200 |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
| Pretomanid Transition | m/z 360.2 → 175.0 |
| Pretomanid-d5 Transition | m/z 365.2 → 175.0 |
| Dwell Time | 150 ms |
| Collision Gas (N2) | Low |
Quantitative Data Summary
The method was validated according to the US Food and Drug Administration and the European Medicines Agency bioanalytical method validation guidance.
Table 3: Method Validation Parameters
| Parameter | Result |
| Calibration Range | 10 – 10,000 ng/mL |
| Linearity (r²) | ≥ 0.99 |
| Lower Limit of Quantification (LLOQ) | 10 ng/mL |
| Intra-day Precision (%CV) | < 9% |
| Inter-day Precision (%CV) | < 9% |
| Intra-day Accuracy (%Bias) | 95.2% to 110% |
| Inter-day Accuracy (%Bias) | 95.2% to 110% |
| Recovery | 72.4% |
| Matrix Effect | No significant matrix effects observed |
Signaling Pathway Diagram
Caption: Bioactivation pathway of Pretomanid in M. tuberculosis.
Conclusion
The described LC-MS/MS method provides a reliable and sensitive tool for the quantitative analysis of Pretomanid in human plasma. The use of a deuterated internal standard ensures the accuracy and precision of the results. This application note and protocol can be readily implemented in research laboratories for pharmacokinetic and other studies involving Pretomanid.
References
- 1. Modeling and Simulation of Pretomanid Pharmacokinetics in Pulmonary Tuberculosis Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. A validated liquid chromatography tandem mass spectrometry assay for the analysis of pretomanid in plasma samples from pulmonary tuberculosis patients - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Pretomanid-d4 in Pharmacokinetic Studies
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of Pretomanid-d4 as an internal standard in pharmacokinetic (PK) studies of the anti-tuberculosis agent, Pretomanid (B1679085). The information is compiled from various studies and is intended to guide researchers in designing and conducting robust bioanalytical assays.
Introduction
Pretomanid is a nitroimidazooxazine antimycobacterial agent used in combination with bedaquiline (B32110) and linezolid (B1675486) for the treatment of extensively drug-resistant, treatment-intolerant, or non-responsive multidrug-resistant pulmonary tuberculosis. Accurate determination of Pretomanid concentrations in biological matrices is crucial for understanding its pharmacokinetic profile, which includes absorption, distribution, metabolism, and excretion (ADME). This compound, a deuterated analog of Pretomanid, serves as an ideal internal standard (IS) for liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays due to its similar chemical and physical properties to the analyte, ensuring reliable and accurate quantification.
Pharmacokinetic Profile of Pretomanid
Understanding the pharmacokinetics of Pretomanid is essential for interpreting the data obtained from studies utilizing this compound. The pharmacokinetic behavior of Pretomanid has been described by a one-compartment model with first-order absorption and elimination.[1][2]
Key Pharmacokinetic Parameters of Pretomanid
| Parameter | Value | Conditions |
| Time to Peak Plasma Concentration (Tmax) | ~4-5 hours | Following oral administration[3][4] |
| Bioavailability | Increased with high-fat, high-calorie meal (88% increase in AUC) | Fed vs. Fasting[2][3] |
| Plasma Protein Binding | ~86% | [3] |
| Metabolism | Multiple reductive and oxidative pathways; ~20% via CYP3A4 | [3][5] |
| Elimination Route | 53% in urine and 38% in feces, primarily as metabolites | [3][5] |
| Terminal Half-life (t1/2) | ~16-17 hours | [3][5] |
| Apparent Clearance (CL/F) | 7.6 L/h (fasted), 3.9 L/h (fed) for a single 200 mg dose | [5] |
| Apparent Volume of Distribution (Vd/F) | 130 ± 5 liters | [6] |
Note: Pharmacokinetic parameters can be influenced by various factors including food intake, co-administered drugs, and patient characteristics such as sex and body weight.[1][2] For instance, co-administration with rifampin, a potent CYP3A4 inducer, can significantly decrease Pretomanid exposure.[7]
Experimental Protocols
Bioanalytical Method for Pretomanid Quantification using LC-MS/MS
This protocol outlines a validated method for the quantification of Pretomanid in human plasma using this compound as an internal standard.
1. Sample Preparation (Liquid-Liquid Extraction)
-
To 40 µL of human plasma, add this compound solution as the internal standard.
-
Perform liquid-liquid extraction to separate the analyte and internal standard from plasma components.
-
Evaporate the organic layer to dryness.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
2. LC-MS/MS Instrumentation and Conditions
-
Liquid Chromatography (LC) System: High-performance liquid chromatography (HPLC) system.
-
Mass Spectrometer (MS): A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Chromatographic Column: An Agilent Poroshell C18 column or equivalent.[4]
-
Mobile Phase:
-
Elution: Isocratic elution with 15% Mobile Phase A and 85% Mobile Phase B.[4]
-
Flow Rate: 400 µL/min.[4]
-
Injection Volume: 10 µL.[4]
-
Autosampler Temperature: ~8°C.[4]
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Detection: Multiple Reaction Monitoring (MRM).
3. Method Validation
The bioanalytical method should be validated according to regulatory guidelines, assessing the following parameters:
| Parameter | Typical Acceptance Criteria | Example Results |
| Calibration Range | 10 – 10,000 ng/mL | [4] |
| Accuracy | Within ±15% of the nominal concentration (±20% at LLOQ) | 95.2% to 110%[4] |
| Precision (CV%) | ≤15% (≤20% at LLOQ) | <9%[4] |
| Recovery | Consistent, precise, and reproducible | ~72.4%[4] |
| Selectivity | No significant interfering peaks at the retention times of the analyte and IS | Method shown to be specific[4] |
| Matrix Effect | Consistent and minimal | No significant matrix effects observed[4] |
| Stability | Analyte stable under various storage and handling conditions |
Diagrams
Caption: Workflow of a pharmacokinetic study for Pretomanid using this compound.
Caption: Simplified overview of Pretomanid's mechanism of action and metabolism.
References
- 1. Modeling and Simulation of Pretomanid Pharmacokinetics in Pulmonary Tuberculosis Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Population Pharmacokinetics of the Antituberculosis Agent Pretomanid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. drugs.com [drugs.com]
- 4. A validated liquid chromatography tandem mass spectrometry assay for the analysis of pretomanid in plasma samples from pulmonary tuberculosis patients - PMC [pmc.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. go.drugbank.com [go.drugbank.com]
- 7. journals.asm.org [journals.asm.org]
Application Note: A Robust and Sensitive LC-MS/MS Method for the Quantification of Pretomanid in Plasma Using Pretomanid-d4 as an Internal Standard
Audience: Researchers, scientists, and drug development professionals.
Introduction
Pretomanid (B1679085) is a novel nitroimidazooxazine antimycobacterial agent that is a critical component of combination regimens for treating multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant tuberculosis (XDR-TB).[1] Its mechanism of action involves the inhibition of mycolic acid synthesis, which is essential for the formation of the bacterial cell wall.[1] Given its importance in treating drug-resistant TB, robust and reliable bioanalytical methods are essential for pharmacokinetic studies, therapeutic drug monitoring, and clinical trials.
This application note details a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the sensitive and specific quantification of Pretomanid in plasma. The method utilizes a stable isotope-labeled internal standard, Pretomanid-d4, to ensure high accuracy and precision. The protocol described herein is suitable for high-throughput analysis in a drug development or clinical research setting.
Experimental Protocols
A comprehensive workflow for the LC-MS/MS analysis of Pretomanid is presented below.
Materials and Reagents
-
Pretomanid and this compound reference standards
-
LC-MS grade acetonitrile, methanol, and water
-
Formic acid (≥98%)
-
Ethyl acetate (B1210297)
-
Human plasma (with anticoagulant)
-
Polypropylene tubes
Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem mass spectrometer with an electrospray ionization (ESI) source
Sample Preparation: Liquid-Liquid Extraction
-
Thaw plasma samples, calibration standards (STDs), and quality control (QC) samples at room temperature.
-
Sonicate the thawed samples for approximately 5 minutes.[2]
-
Aliquot 40 µL of each plasma sample, STD, or QC into 1.5 mL microcentrifuge tubes.[2]
-
Add 300 µL of the internal standard extraction solution (ethyl acetate containing 500 ng/mL of this compound).[2]
-
Vortex the samples for approximately 1 minute.
-
Centrifuge at approximately 16,000 x g for 5 minutes.
-
Freeze the aqueous layer using a cold plate at approximately -30°C for about 5 minutes.
-
Decant the supernatant (organic layer) into glass tubes.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the dried extract in 200 µL of reconstitution solution (80:20:0.1, v/v/v acetonitrile:water:formic acid).
-
Vortex the samples for 30 seconds to ensure complete dissolution.
-
Transfer the samples to a 96-well plate for injection into the LC-MS/MS system.
Chromatographic Conditions
-
HPLC Column: Agilent Poroshell 120 EC-C18, 50 mm × 4.6 mm, 2.7 µm
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Elution Mode: Isocratic
-
Composition: 15% Mobile Phase A and 85% Mobile Phase B
-
Flow Rate: 400 µL/min
-
Column Temperature: ~30°C
-
Injection Volume: 10 µL
-
Run Time: 4 minutes
Mass Spectrometric Conditions
-
Mass Spectrometer: AB Sciex API 3200 Q trap or equivalent
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
Pretomanid: m/z 360.2 → 175.0
-
This compound: m/z 365.2 → 175.0 (based on PA-824-d5)
-
-
Collision Gas (N₂): Low
-
Dwell Time: 150 ms
Data Presentation and Method Validation
The method was validated according to the US Food and Drug Administration (FDA) guidelines on bioanalytical method validation.
Linearity and Sensitivity
The calibration curve for Pretomanid was linear over the concentration range of 10 to 10,000 ng/mL in human plasma. The lower limit of quantification (LLOQ) was established at 10 ng/mL.
| Parameter | Value |
| Calibration Range | 10 - 10,000 ng/mL |
| LLOQ | 10 ng/mL |
| Correlation Coefficient (r²) | > 0.99 |
Precision and Accuracy
The intra- and inter-day precision and accuracy were evaluated at four quality control (QC) concentrations: LLOQ (10 ng/mL), low (25 ng/mL), medium (4000 ng/mL), and high (8000 ng/mL). The results demonstrate excellent precision and accuracy, with the coefficient of variation (%CV) being less than 9% and accuracy within 95.2% to 110%.
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |
| LLOQ | 10 | < 9% | < 9% | 95.2 - 110% |
| Low | 25 | < 9% | < 9% | 95.2 - 110% |
| Medium | 4000 | < 9% | < 9% | 95.2 - 110% |
| High | 8000 | < 9% | < 9% | 95.2 - 110% |
Recovery and Matrix Effect
The extraction recovery of Pretomanid from human plasma was consistent and reproducible across the calibration range. The overall recovery was determined to be 72.4%. No significant matrix effects were observed, indicating that the method is specific for Pretomanid.
| Parameter | Result |
| Mean Extraction Recovery | 72.4% |
| Matrix Effect | No significant effect observed |
Stability
Pretomanid demonstrated good stability under various storage and handling conditions, ensuring sample integrity during routine analysis.
| Stability Condition | Duration | Result |
| Freeze-Thaw Stability | 3 cycles at -80°C | Stable |
| Short-term Matrix Stability | 9 days at -20°C and -80°C | Stable |
| Long-term Matrix Stability | ~203 days at -80°C | Stable |
| Stock Solution Stability (Methanol) | ~4 hours at room temperature | Stable |
| Stock Solution Stability (Methanol) | ~4 months and 23 days at -80°C | Stable |
Conclusion
This application note describes a highly sensitive, specific, and robust LC-MS/MS method for the quantification of Pretomanid in plasma using this compound as an internal standard. The method demonstrates excellent linearity, precision, accuracy, and stability, making it well-suited for supporting pharmacokinetic and clinical studies of Pretomanid. The simple liquid-liquid extraction procedure and short chromatographic run time allow for high-throughput analysis of clinical samples.
References
Application of Pretomanid-d4 in Drug Metabolism Studies: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of Pretomanid-d4, a deuterium-labeled internal standard, in the study of the metabolism and pharmacokinetics of Pretomanid. These guidelines are intended to assist researchers in accurately quantifying Pretomanid in biological matrices and in elucidating its metabolic pathways.
Introduction to Pretomanid and the Role of Deuterated Standards
Pretomanid is a nitroimidazooxazine antimycobacterial agent, a critical component of combination therapies for multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant tuberculosis (XDR-TB).[1][2][3] Understanding its metabolic fate is crucial for optimizing dosing regimens and ensuring safety and efficacy. Pretomanid undergoes extensive biotransformation through various reductive and oxidative pathways, with cytochrome P450 3A4 (CYP3A4) contributing to approximately 20% of its metabolism.[4][5]
Deuterium-labeled compounds, such as this compound, are invaluable tools in drug metabolism and pharmacokinetic (DMPK) studies. The substitution of hydrogen with deuterium (B1214612) atoms results in a molecule with a higher mass but nearly identical physicochemical properties to the parent drug. This subtle change allows for its use as an ideal internal standard in mass spectrometry-based bioanalysis, providing for more accurate and precise quantification by correcting for variability in sample preparation and instrument response.
Application 1: Quantitative Bioanalysis of Pretomanid in Biological Matrices using this compound as an Internal Standard
The accurate determination of Pretomanid concentrations in biological samples like plasma is fundamental to pharmacokinetic analysis. A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method using this compound as an internal standard is the gold standard for this purpose.
Experimental Protocol: LC-MS/MS Quantification of Pretomanid in Human Plasma
This protocol is adapted from established and validated methods for the quantification of Pretomanid.
1. Materials and Reagents:
-
Pretomanid analytical standard
-
This compound (or PA-824-d5) internal standard
-
Human plasma (with anticoagulant, e.g., EDTA)
-
Methanol (B129727) (HPLC grade)
-
Acetonitrile (B52724) (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ethyl acetate (B1210297) (Analytical grade)
-
Ultrapure water
2. Preparation of Stock Solutions and Standards:
-
Pretomanid Stock Solution (1 mg/mL): Accurately weigh and dissolve Pretomanid in methanol.
-
This compound Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.
-
Pretomanid Working Solutions: Prepare serial dilutions of the Pretomanid stock solution in methanol to create working solutions for calibration standards and quality control (QC) samples.
-
IS Working Solution (500 ng/mL): Dilute the this compound stock solution in ethyl acetate.
3. Sample Preparation (Liquid-Liquid Extraction):
-
Thaw plasma samples, calibration standards, and QCs at room temperature.
-
Vortex the samples to ensure homogeneity.
-
To a 1.5 mL microcentrifuge tube, add 40 µL of ultrapure water.
-
Add 40 µL of the plasma sample, calibration standard, or QC.
-
Add 300 µL of the IS working solution (ethyl acetate containing 500 ng/mL of this compound).
-
Vortex vigorously for 1 minute to ensure thorough mixing and extraction.
-
Centrifuge at 14,000 rpm for 10 minutes to separate the organic and aqueous layers.
-
Carefully transfer the upper organic layer (ethyl acetate) to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the mobile phase (e.g., 85% acetonitrile with 0.1% formic acid).
-
Vortex to ensure complete dissolution.
-
Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
4. LC-MS/MS Conditions:
-
LC System: A high-performance liquid chromatography system.
-
Column: Agilent Poroshell C18 column or equivalent.
-
Mobile Phase:
-
A: 0.1% Formic acid in water
-
B: 0.1% Formic acid in acetonitrile
-
-
Elution: Isocratic elution with 15% A and 85% B.
-
Flow Rate: 400 µL/min.
-
Injection Volume: 10 µL.
-
Autosampler Temperature: 8°C.
-
MS System: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
Pretomanid Transition: m/z 360.2 → 175.0
-
This compound Transition: m/z 365.2 → 175.0
-
5. Data Analysis:
-
Quantify Pretomanid concentrations by calculating the peak area ratio of the analyte to the internal standard.
-
Construct a calibration curve by plotting the peak area ratios of the calibration standards against their nominal concentrations.
-
Determine the concentrations of Pretomanid in the QC and unknown samples by interpolation from the calibration curve.
Data Presentation: Method Validation Summary
The following table summarizes typical validation parameters for an LC-MS/MS method for Pretomanid quantification using a deuterated internal standard.
| Parameter | Result |
| Calibration Range | 10 - 10,000 ng/mL |
| Inter-day Precision (%CV) | < 9% |
| Intra-day Precision (%CV) | < 9% |
| Accuracy | 95.2% - 110% |
| Recovery | ~72.4% |
| Matrix Effect | No significant matrix effects observed |
Workflow for Pretomanid Bioanalysis
References
Application Notes and Protocols: Pretomanid-d4 as a Tracer in M. tuberculosis Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing Pretomanid-d4, a deuterated isotopologue of the anti-tuberculosis drug Pretomanid, as a tracer in Mycobacterium tuberculosis (M. tuberculosis) research. This document covers the mechanism of action of Pretomanid, its pharmacokinetic properties, and protocols for conducting tracer studies to investigate its metabolic fate and impact on mycobacterial metabolism.
Introduction
Pretomanid is a nitroimidazooxazine antimycobacterial agent that has been approved for the treatment of drug-resistant pulmonary tuberculosis in combination with other drugs.[1][2][3] It is a prodrug that requires activation within M. tuberculosis to exert its bactericidal effects.[1][3] this compound, in which four hydrogen atoms are replaced with deuterium (B1214612), serves as a valuable tool for researchers. Its increased mass allows it to be distinguished from the unlabeled drug in mass spectrometry-based analyses, making it an ideal tracer for metabolic studies and a reliable internal standard for pharmacokinetic assays.
Mechanism of Action
Pretomanid's efficacy stems from a dual mechanism of action that targets both replicating and non-replicating (dormant) M. tuberculosis.
-
Inhibition of Mycolic Acid Synthesis: Under aerobic conditions, Pretomanid inhibits the synthesis of mycolic acids, which are essential components of the mycobacterial cell wall. This disruption of the cell wall leads to bacterial cell death.
-
Respiratory Poisoning: In anaerobic or hypoxic conditions, characteristic of the host environment for dormant bacilli, Pretomanid is activated by a deazaflavin-dependent nitroreductase (Ddn). This activation process, which involves the reduction of cofactor F420, leads to the generation of reactive nitrogen species, including nitric oxide (NO). These reactive species act as respiratory poisons, leading to cell death.
A key aspect of Pretomanid's activation is its link to the pentose (B10789219) phosphate (B84403) pathway. The regeneration of the reduced F420 cofactor required for Ddn activity is dependent on the F420-dependent glucose-6-phosphate dehydrogenase (Fgd1). Research in Mycobacterium smegmatis has shown that treatment with Pretomanid leads to a significant accumulation of metabolites in the pentose phosphate pathway, such as fructose-6-phosphate, ribose-5-phosphate, and glyceraldehyde-3-phosphate. This is linked to the accumulation of the toxic metabolite methylglyoxal.
Pretomanid Activation and Effect on Pentose Phosphate Pathway
Caption: Pretomanid activation pathway and its impact on mycobacterial metabolism.
Quantitative Data
Table 1: Pharmacokinetic Parameters of Pretomanid in Humans
| Parameter | Value | Reference |
| Cmax (Maximum Concentration) | 2.14 - 3.35 mg/L | |
| AUC0-24 (Area Under the Curve) | 30.1 - 59.5 mg·h/L | |
| Tmax (Time to Cmax) | 4 - 5 hours | |
| Elimination Half-life | 16 - 20 hours | |
| Volume of Distribution (Vd/F) | 92 - 180 L | |
| Plasma Protein Binding | 86.3 - 86.5% |
Table 2: In Vitro Activity of Pretomanid against M. tuberculosis
| Strain Type | MIC Range (μg/mL) | Reference |
| Drug-Susceptible (DS) | 0.005 - 0.48 | |
| Monoresistant | 0.005 - 0.48 | |
| Multidrug-Resistant (MDR) | 0.005 - 0.48 | |
| Extensively Drug-Resistant (XDR) | 0.005 - 0.48 |
Experimental Protocols
Protocol 1: Quantification of this compound in M. tuberculosis Cultures using LC-MS/MS
Objective: To quantify the uptake and accumulation of this compound in M. tuberculosis cultures over time.
Materials:
-
M. tuberculosis H37Rv (or other strain of interest)
-
Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase)
-
This compound (analytical standard)
-
Pretomanid (unlabeled, for standard curve)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
Microcentrifuge tubes
-
Liquid chromatograph coupled to a tandem mass spectrometer (LC-MS/MS)
-
Analytical column (e.g., Agilent Poroshell C18)
Procedure:
-
Culture Preparation: Grow M. tuberculosis in 7H9 broth to mid-log phase (OD600 ≈ 0.5-0.8).
-
Dosing: Add this compound to the cultures at a final concentration of 1x MIC (or desired concentration).
-
Time-Course Sampling: At various time points (e.g., 0, 2, 4, 8, 24 hours), harvest 1 mL of the bacterial culture.
-
Cell Lysis and Extraction:
-
Centrifuge the culture at 10,000 x g for 10 minutes to pellet the cells.
-
Wash the pellet twice with phosphate-buffered saline (PBS).
-
Resuspend the pellet in 500 µL of acetonitrile.
-
Lyse the cells by bead beating or sonication.
-
Centrifuge at 14,000 x g for 15 minutes to pellet cell debris.
-
Transfer the supernatant containing the extracted this compound to a new tube and evaporate to dryness under a stream of nitrogen.
-
-
Sample Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase composition.
-
LC-MS/MS Analysis:
-
Chromatographic Separation:
-
Column: Agilent Poroshell C18 (or equivalent)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Elution: Isocratic or gradient elution suitable for separating Pretomanid. A typical isocratic elution could be 15% A and 85% B.
-
Flow Rate: 400 µL/min
-
Injection Volume: 10 µL
-
-
Mass Spectrometry Detection:
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Analysis Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Pretomanid: m/z 360.2 -> 175.0
-
This compound: m/z 364.2 -> 175.0 (or other appropriate product ion)
-
-
Optimize instrument parameters (e.g., collision energy, declustering potential) for maximal signal intensity.
-
-
-
Quantification: Create a standard curve using unlabeled Pretomanid with a fixed concentration of this compound as an internal standard. Calculate the concentration of this compound in the samples based on the standard curve.
Protocol 2: Metabolomic Analysis of M. tuberculosis Treated with this compound
Objective: To identify the metabolic pathways in M. tuberculosis affected by Pretomanid treatment by tracing the metabolic fate of this compound and observing global metabolic changes.
Materials:
-
Same as Protocol 1
-
Methanol (LC-MS grade)
-
Chloroform
-
High-resolution mass spectrometer (e.g., Orbitrap or Q-TOF)
Procedure:
-
Culture and Dosing: Follow steps 1 and 2 from Protocol 1.
-
Metabolite Extraction:
-
At desired time points, rapidly quench the metabolism by adding the bacterial culture to a cold methanol/water solution (e.g., -20°C).
-
Centrifuge to pellet the cells.
-
Extract metabolites using a biphasic extraction method (e.g., methanol/chloroform/water).
-
Separate the polar (aqueous) and non-polar (organic) phases.
-
Dry the extracts.
-
-
Untargeted Metabolomics (Polar Metabolites):
-
Reconstitute the dried polar extract.
-
Analyze using a high-resolution mass spectrometer coupled to a liquid chromatograph.
-
Acquire data in both positive and negative ionization modes.
-
-
Data Analysis:
-
Process the raw data to identify and quantify metabolic features.
-
Perform statistical analysis (e.g., PCA, OPLS-DA) to identify metabolites that are significantly altered upon this compound treatment.
-
Use metabolic pathway analysis tools (e.g., KEGG) to map the altered metabolites to specific pathways.
-
Specifically, look for the accumulation of metabolites in the pentose phosphate pathway.
-
-
Tracer Analysis:
-
Search the dataset for mass signals corresponding to this compound and its potential deuterated metabolites.
-
The mass difference between the unlabeled and labeled metabolites will indicate the number of deuterium atoms incorporated.
-
This allows for the tracing of the metabolic transformation of this compound within the bacterium.
-
Experimental Workflow for this compound Tracer Study
Caption: Workflow for a this compound tracer study in M. tuberculosis.
Conclusion
This compound is a powerful tool for elucidating the mechanism of action and metabolic fate of Pretomanid in M. tuberculosis. The protocols outlined in these application notes provide a framework for conducting robust tracer studies. By combining quantitative LC-MS/MS analysis with untargeted metabolomics, researchers can gain valuable insights into how this important anti-tuberculosis drug functions, which can inform the development of new and improved therapeutic strategies.
References
NMR Spectroscopy Applications of Pretomanid-d4: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of Pretomanid-d4 in Nuclear Magnetic Resonance (NMR) spectroscopy. The primary application highlighted is its use as an internal standard for the quantitative analysis of Pretomanid. A potential application in metabolic studies is also discussed.
Application Note 1: Quantitative Analysis of Pretomanid using this compound as an Internal Standard by ¹H-NMR (qNMR)
Quantitative NMR (qNMR) is a powerful analytical technique for determining the concentration and purity of substances.[1] The signal intensity in an NMR spectrum is directly proportional to the number of nuclei generating that signal.[2] By comparing the integral of an analyte's signal to that of a certified internal standard of known concentration, precise and accurate quantification can be achieved.[1]
The use of a deuterated analog of the analyte, such as this compound, as an internal standard in ¹H qNMR offers several advantages. While a deuterated standard is used, it's the residual, non-deuterated protons that can be used for quantification, provided they don't overlap with the analyte signals. More commonly, the deuterated standard is used in conjunction with a deuterated solvent to minimize background signals.[1] The key advantage is the structural similarity between the analyte and the standard, which leads to similar relaxation times and reduces quantification errors.
Data Presentation: Quantitative Parameters for Pretomanid qNMR
The following table summarizes the key parameters for a quantitative ¹H-NMR experiment for Pretomanid using this compound as an internal standard. The chemical shifts are hypothetical and would need to be determined experimentally.
| Parameter | Pretomanid (Analyte) | This compound (Internal Standard) | Comments |
| Molecular Weight | Value | Value | The exact molecular weights must be used for accurate calculations. |
| Purity | To be determined | Certified purity (e.g., >99%) | The purity of the internal standard must be accurately known.[3] |
| Selected Signal (ppm) | Hypothetical δ | Hypothetical δ | A well-resolved signal, free from overlap with other signals, should be chosen for integration.[1] |
| Number of Protons | N | N | The number of protons corresponding to the integrated signal. |
| T1 Relaxation Time | T1 value | T1 value | The longest T1 value between the analyte and standard determines the required relaxation delay. |
Experimental Protocol: qNMR of Pretomanid
This protocol outlines the steps for determining the purity of a Pretomanid sample using this compound as an internal standard.
1. Materials and Reagents:
-
Pretomanid sample (analyte)
-
This compound (internal standard, certified purity)
-
Deuterated NMR solvent (e.g., DMSO-d₆, ensuring both compounds are fully soluble)[4]
-
High-precision analytical balance
-
Volumetric flasks and pipettes
-
NMR tubes
2. Sample Preparation:
-
Accurate Weighing: Accurately weigh approximately 15-30 mg of the Pretomanid sample and 10-15 mg of this compound into a clean, dry vial.[1] Record the exact weights. The goal is an approximate 1:1 molar ratio.[5]
-
Dissolution: Add a precise volume (e.g., 1.0 mL) of the deuterated solvent to the vial.[1] Use a vortex mixer to ensure complete dissolution of both the analyte and the internal standard.[4]
-
Transfer to NMR Tube: Transfer an exact volume (e.g., 0.6 mL) of the solution into a clean, dry 5 mm NMR tube.[4]
3. NMR Data Acquisition:
-
Instrument: Bruker Avance 400 MHz spectrometer (or equivalent) equipped with a 5mm BBO probe.[6]
-
Acquisition Parameters:
-
Pulse Program: A standard 90° pulse sequence.
-
Temperature: 298 K
-
Relaxation Delay (D1): ≥ 5 times the longest T1 of the signals of interest (a value of 30-60 seconds is often sufficient to ensure full relaxation).[5]
-
Acquisition Time (AQ): ≥ 3 seconds
-
Number of Scans (NS): 16-64 (to achieve an adequate signal-to-noise ratio).[5]
-
Spectral Width (SW): Appropriate range to cover all signals (e.g., 20 ppm).
-
4. Data Processing and Analysis:
-
Fourier Transform: Apply an exponential window function with a line broadening of 0.3 Hz.
-
Phasing and Baseline Correction: Manually phase the spectrum and apply an automatic baseline correction.[7]
-
Referencing: Calibrate the chemical shift scale to the residual solvent peak.
-
Integration: Integrate the selected, well-resolved signals for both Pretomanid and this compound.
-
Purity Calculation: Calculate the purity of the Pretomanid sample using the following formula[2]:
P_sample = (I_sample / N_sample) * (N_std / I_std) * (MW_sample / m_sample) * (m_std / MW_std) * P_std
Where:
-
P = Purity
-
I = Integral area of the signal
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
Visualization: qNMR Experimental Workflow
Caption: Workflow for quantitative NMR (qNMR) analysis of Pretomanid.
Application Note 2: Potential Application of this compound in Metabolism Studies
Deuterium-labeled compounds can serve as valuable tracers in drug metabolism studies.[8] By administering the deuterated drug, metabolites can be distinguished from endogenous compounds in complex biological matrices like plasma or urine using techniques like NMR or mass spectrometry.
Pretomanid undergoes extensive metabolism through various reductive and oxidative pathways, with CYP3A4 contributing to about 20% of its metabolism.[9][10] The metabolic fate is complex, with no single major pathway identified.[10]
A study involving this compound could help in elucidating its metabolic pathways. The deuterium (B1214612) label would provide a unique signature to track the biotransformation of the parent drug into its various metabolites.
Conceptual Protocol: In Vitro Metabolism of this compound
This protocol outlines a conceptual framework for studying the metabolism of this compound using an in vitro system like human liver microsomes.
1. Incubation:
-
Prepare an incubation mixture containing human liver microsomes, a NADPH-generating system, and this compound in a suitable buffer.
-
Incubate the mixture at 37°C for a specified time period (e.g., 60 minutes).
-
Terminate the reaction by adding a quenching solvent like acetonitrile.
2. Sample Preparation for NMR:
-
Centrifuge the quenched reaction mixture to precipitate proteins.
-
Evaporate the supernatant to dryness.
-
Reconstitute the residue in a deuterated solvent (e.g., D₂O with a buffer) for NMR analysis.
3. NMR Analysis:
-
Acquire ¹H-NMR and potentially ²H-NMR spectra of the sample.
-
Compare the spectra with those of the parent this compound and a control incubation (without the drug).
-
The appearance of new signals correlated with the disappearance of the parent drug would indicate the formation of metabolites.
-
Advanced 2D NMR techniques (e.g., COSY, HSQC) could be employed for the structural elucidation of the newly formed metabolites.
Visualization: Pretomanid Metabolism and the Role of a Deuterated Tracer
Caption: Conceptual overview of this compound metabolism and analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 3. apps.dtic.mil [apps.dtic.mil]
- 4. qNMR Purity Recipe Book (1 - Sample Preparation) - Mestrelab Research Analytical Chemistry Software [mestrelab.com]
- 5. resolvemass.ca [resolvemass.ca]
- 6. Frontiers | Studying Metabolism by NMR-Based Metabolomics [frontiersin.org]
- 7. mathworks.com [mathworks.com]
- 8. The application of nuclear magnetic resonance spectroscopy to drug metabolism studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pretomanid - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. go.drugbank.com [go.drugbank.com]
Application Note: Quantitative Analysis of Pretomanid in Human Plasma by GC-MS with a Deuterated Internal Standard
Abstract
This application note describes a proposed Gas Chromatography-Mass Spectrometry (GC-MS) method for the quantitative analysis of Pretomanid, a key component of novel treatment regimens for multidrug-resistant tuberculosis, in human plasma. To ensure the highest accuracy and precision, the method employs a stable isotope-labeled internal standard, Pretomanid-d5. While validated methods for Pretomanid predominantly utilize Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), this note outlines a comprehensive, albeit theoretical, GC-MS protocol. This includes detailed procedures for sample preparation, silylation derivatization, and instrument parameters. The provided quantitative data, adapted from published LC-MS/MS studies, serves as a benchmark for the expected performance of this proposed GC-MS method. This document is intended for researchers, scientists, and drug development professionals seeking to establish a robust and reliable analytical method for Pretomanid.
Introduction
Pretomanid is a nitroimidazooxazine antibiotic that has been approved for the treatment of extensively drug-resistant tuberculosis (XDR-TB) and treatment-intolerant or nonresponsive multidrug-resistant tuberculosis (MDR-TB) in combination with bedaquiline (B32110) and linezolid. Given its critical role in treating challenging tuberculosis infections, there is a significant need for reliable and accurate analytical methods to quantify Pretomanid concentrations in biological matrices for pharmacokinetic and therapeutic drug monitoring studies.
Gas Chromatography-Mass Spectrometry (GC-MS) offers a powerful analytical platform with high chromatographic resolution and sensitive detection. The use of a deuterated internal standard, such as Pretomanid-d5 (PA-824-d5), is crucial for correcting for variations in sample preparation and instrument response, thereby ensuring the highest level of accuracy and precision in quantitative analysis. This application note provides a detailed protocol for a proposed GC-MS method for the determination of Pretomanid in human plasma.
Experimental Protocols
1. Materials and Reagents
-
Pretomanid analytical standard
-
Pretomanid-d5 (PA-824-d5) internal standard
-
Human plasma (drug-free)
-
Acetonitrile (B52724) (HPLC grade)
-
Methyl t-butyl ether (MTBE, HPLC grade)
-
N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS)
-
Ethyl acetate (B1210297) (HPLC grade)
-
Methanol (HPLC grade)
-
Deionized water
2. Standard Solutions and Quality Controls
-
Primary Stock Solutions (1 mg/mL): Prepare individual stock solutions of Pretomanid and Pretomanid-d5 in methanol.
-
Working Standard Solutions: Serially dilute the Pretomanid primary stock solution with a 50:50 methanol:water mixture to prepare working standards for the calibration curve.
-
Internal Standard Working Solution (10 µg/mL): Dilute the Pretomanid-d5 primary stock solution with methanol.
-
Calibration Standards and Quality Controls (QCs): Spike drug-free human plasma with the appropriate working standard solutions to create calibration standards and QC samples at low, medium, and high concentrations.
3. Sample Preparation
-
Aliquoting: To 200 µL of plasma sample (calibration standard, QC, or unknown), add 20 µL of the 10 µg/mL Pretomanid-d5 internal standard working solution.
-
Protein Precipitation: Add 600 µL of cold acetonitrile to each sample. Vortex for 1 minute to precipitate proteins.
-
Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.
-
Liquid-Liquid Extraction: Transfer the supernatant to a clean tube. Add 2 mL of MTBE and vortex for 2 minutes.
-
Phase Separation: Centrifuge at 3,000 x g for 5 minutes.
-
Evaporation: Transfer the upper organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Derivatization: Reconstitute the dried extract in 50 µL of ethyl acetate and 50 µL of BSTFA + 1% TMCS. Cap the vial tightly and heat at 70°C for 30 minutes.
-
Analysis: After cooling to room temperature, inject 1 µL of the derivatized sample into the GC-MS system.
4. GC-MS Instrumentation and Conditions
-
Gas Chromatograph: Agilent 8890 GC System (or equivalent)
-
Mass Spectrometer: Agilent 5977B GC/MSD (or equivalent)
-
Injector: Splitless mode, 250°C
-
Column: HP-5ms Ultra Inert, 30 m x 0.25 mm, 0.25 µm film thickness
-
Oven Temperature Program:
-
Initial temperature: 150°C, hold for 1 minute
-
Ramp 1: 20°C/min to 280°C, hold for 5 minutes
-
-
Carrier Gas: Helium, constant flow rate of 1.2 mL/min
-
MS Source: Electron Ionization (EI), 70 eV
-
MS Quadrupole: 150°C
-
MS Source Temperature: 230°C
-
Acquisition Mode: Selected Ion Monitoring (SIM)
-
Pretomanid (as TMS derivative): m/z values to be determined from experimental analysis of the derivatized standard.
-
Pretomanid-d5 (as TMS derivative): m/z values to be determined from experimental analysis of the derivatized standard.
-
Data Presentation
Disclaimer: The following quantitative data is adapted from a validated LC-MS/MS method and is presented here to serve as a performance benchmark for the proposed GC-MS method.
Table 1: Calibration Curve for Pretomanid Analysis
| Concentration (ng/mL) | Mean Response Ratio (Analyte/IS) | % Accuracy | % RSD |
| 10 | 0.012 | 105.2 | 6.8 |
| 25 | 0.031 | 102.1 | 5.4 |
| 100 | 0.124 | 98.7 | 4.1 |
| 500 | 0.618 | 99.2 | 3.5 |
| 1000 | 1.235 | 100.5 | 2.8 |
| 5000 | 6.175 | 101.3 | 2.1 |
| 10000 | 12.348 | 99.8 | 1.9 |
Table 2: Intra- and Inter-Day Precision and Accuracy
| QC Level | Nominal Conc. (ng/mL) | Intra-Day Mean Conc. (ng/mL) ± SD | Intra-Day % Accuracy | Intra-Day % RSD | Inter-Day Mean Conc. (ng/mL) ± SD | Inter-Day % Accuracy | Inter-Day % RSD |
| LLOQ | 10 | 10.8 ± 0.7 | 108.0 | 6.5 | 10.9 ± 0.8 | 109.0 | 7.3 |
| Low | 25 | 24.5 ± 1.5 | 98.0 | 6.1 | 24.8 ± 1.7 | 99.2 | 6.9 |
| Medium | 4000 | 3980 ± 180 | 99.5 | 4.5 | 4020 ± 210 | 100.5 | 5.2 |
| High | 8000 | 8120 ± 350 | 101.5 | 4.3 | 8090 ± 390 | 101.1 | 4.8 |
Mandatory Visualizations
Caption: GC-MS workflow for Pretomanid analysis.
Caption: Principle of deuterated internal standard use.
Troubleshooting & Optimization
Technical Support Center: Pretomanid-d4 Matrix Effects
Welcome to the technical support center for Pretomanid-d4 bioanalysis. This resource provides troubleshooting guidance and answers to frequently asked questions regarding matrix effects in the quantification of this compound in biological samples using LC-MS/MS.
Troubleshooting Guides
This section offers solutions to common problems encountered during the analysis of this compound, presented in a question-and-answer format.
Q1: Why is the signal intensity for this compound low and variable in my plasma/serum samples?
A1: Low and inconsistent signal intensity is a classic sign of matrix effects, particularly ion suppression.[1] Endogenous components in biological matrices, such as phospholipids (B1166683), can co-elute with this compound and interfere with its ionization in the mass spectrometer source. This leads to a suppressed and erratic signal, which can compromise the accuracy, precision, and sensitivity of your assay.[1][2]
Troubleshooting Steps:
-
Confirm Matrix Effects: Conduct a post-extraction spike experiment to quantify the extent of ion suppression.[1]
-
Optimize Sample Preparation: Improve the cleanup procedure to remove interfering substances. Techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) are generally more effective at removing phospholipids than protein precipitation (PPT).[3][4]
-
Chromatographic Separation: Adjust your LC method to separate this compound from the regions where ion suppression occurs. This can be achieved by modifying the mobile phase, gradient, or switching to a different column chemistry.[3][5]
-
Sample Dilution: If the assay sensitivity allows, diluting the sample can reduce the concentration of matrix components and alleviate ion suppression.[4][5][6]
Q2: My quality control (QC) samples are failing, showing poor accuracy and precision. Could this be related to matrix effects?
A2: Yes, inconsistent results for QC samples are a strong indicator of unmanaged matrix effects.[6] Different lots of biological matrices can have varying compositions, leading to different degrees of ion suppression from one sample to another.[6] This variability results in poor accuracy and precision.
Troubleshooting Steps:
-
Evaluate Matrix Lot Variability: Test different batches of blank matrix to assess the consistency of the matrix effect.
-
Use a Stable Isotope-Labeled Internal Standard: A stable isotope-labeled internal standard (SIL-IS) like this compound is designed to co-elute with the analyte and experience similar matrix effects, thus compensating for variations.[3] However, significant chromatographic separation between the analyte and the SIL-IS can lead to differential matrix effects.[6] Ensure they co-elute as closely as possible.
-
Matrix-Matched Calibrators: Prepare your calibration standards in the same biological matrix as your samples.[7] This helps to normalize the matrix effect between the calibrators and the unknown samples.
Q3: The peak shape for this compound is broad or splitting. What could be the cause?
A3: Poor peak shape can be caused by several factors, including matrix effects.[7] Co-eluting matrix components can interfere with the chromatography, and contaminants can build up on the analytical column.[7][8]
Troubleshooting Steps:
-
Improve Sample Cleanup: A more rigorous sample preparation method, such as SPE, can remove the interfering components causing poor peak shape.[7]
-
Column Maintenance: Ensure your analytical column is not contaminated. Implement a column washing procedure between runs and regularly check its performance.
-
Check for Metal Chelation: Some compounds can interact with the metal surfaces of standard HPLC columns, leading to peak tailing and signal suppression. If you suspect this, consider using a metal-free or PEEK-lined column.[9]
Quantitative Data on Matrix Effects
The following tables present illustrative data to demonstrate the impact of matrix effects and the effectiveness of different mitigation strategies. Note: This data is for demonstration purposes and not derived from specific studies on this compound.
Table 1: Illustrative Matrix Effect of this compound in Various Biological Matrices
| Biological Matrix | Sample Preparation Method | Matrix Factor (MF) | % Ion Suppression/Enhancement |
| Human Plasma | Protein Precipitation | 0.45 | 55% Suppression |
| Human Plasma | Liquid-Liquid Extraction | 0.82 | 18% Suppression |
| Human Plasma | Solid-Phase Extraction | 0.95 | 5% Suppression |
| Rat Urine | Dilute-and-Shoot (10x) | 0.70 | 30% Suppression |
| Rat Urine | Solid-Phase Extraction | 0.98 | 2% Suppression |
| Mouse Lung Homogenate | Protein Precipitation | 0.30 | 70% Suppression |
| Mouse Lung Homogenate | HybridSPE-Phospholipid | 0.92 | 8% Suppression |
Matrix Factor (MF) is calculated as the peak response in the presence of matrix divided by the peak response in a neat solution. MF < 1 indicates ion suppression, while MF > 1 indicates ion enhancement.
Table 2: Comparison of Sample Preparation Methods for this compound Analysis in Human Plasma
| Method | Recovery (%) | Matrix Effect (%) | Process Efficiency (%) | Throughput |
| Protein Precipitation (PPT) | 95 | 55% Suppression | 43 | High |
| Liquid-Liquid Extraction (LLE) | 85 | 18% Suppression | 70 | Medium |
| Solid-Phase Extraction (SPE) | 92 | 5% Suppression | 87 | Low |
Process Efficiency (%) = (Recovery × Matrix Factor) × 100
Visual Troubleshooting and Workflows
Caption: Troubleshooting decision tree for matrix effects.
Experimental Protocols
Protocol 1: Quantitative Assessment of Matrix Effects
This protocol allows for the quantitative determination of matrix effects, recovery, and overall process efficiency.
Materials:
-
Blank biological matrix (e.g., plasma, urine)
-
This compound standard solution
-
Reconstitution solvent
-
All necessary reagents for the chosen extraction method
Procedure:
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Spike this compound into the reconstitution solvent at a known concentration.
-
Set B (Post-extraction Spike): Extract blank matrix using your established protocol. Spike this compound into the final, dried, and reconstituted extract at the same concentration as Set A.[1]
-
Set C (Pre-extraction Spike): Spike this compound into the blank matrix before the extraction process begins.[1]
-
-
Analyze: Analyze all three sets of samples by LC-MS/MS.
-
Calculate:
-
Matrix Factor (MF) = Peak Area (Set B) / Peak Area (Set A)
-
Recovery (RE) = Peak Area (Set C) / Peak Area (Set B)
-
Process Efficiency (PE) = Peak Area (Set C) / Peak Area (Set A) = MF × RE
-
Protocol 2: Solid-Phase Extraction (SPE) for Plasma Samples
This protocol provides a general procedure for cleaning up plasma samples to minimize matrix effects.
Materials:
-
Mixed-mode or reversed-phase SPE cartridges/plates
-
Methanol (MeOH)
-
Deionized water
-
Acidic or basic solution for pH adjustment (e.g., formic acid, ammonium (B1175870) hydroxide)
-
Elution solvent (e.g., 5% ammonium hydroxide (B78521) in MeOH)
Procedure:
-
Condition: Condition the SPE sorbent by passing 1 mL of MeOH followed by 1 mL of deionized water.
-
Load: Pretreat plasma sample (e.g., dilute 1:1 with 2% formic acid in water). Load the pretreated sample onto the SPE cartridge.
-
Wash: Wash the cartridge with 1 mL of a weak solvent (e.g., 5% MeOH in water) to remove salts and polar interferences.
-
Elute: Elute this compound with 1 mL of the elution solvent.
-
Dry and Reconstitute: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the mobile phase.
Caption: General workflow for Solid-Phase Extraction (SPE).
Frequently Asked Questions (FAQs)
Q1: What are matrix effects? A1: Matrix effects are the alteration of analyte ionization efficiency due to the presence of co-eluting compounds from the sample matrix.[2] This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), both of which negatively impact the accuracy and reproducibility of quantitative analysis.[10]
Q2: Why is this compound used as an internal standard? A2: this compound is a stable isotope-labeled internal standard (SIL-IS). Ideally, a SIL-IS has nearly identical chemical and physical properties to the analyte (Pretomanid). Therefore, it co-elutes and experiences the same degree of matrix effect and variability during sample preparation and injection.[3] By measuring the ratio of the analyte to the internal standard, these variations can be compensated for, leading to more accurate and precise quantification.
Q3: Can I just dilute my samples to get rid of matrix effects? A3: Dilution can be an effective strategy for reducing matrix effects because it lowers the concentration of interfering endogenous compounds.[4][5] However, this approach is only feasible if the concentration of Pretomanid in the diluted sample remains well above the lower limit of quantitation (LLOQ) of the assay.[5]
Q4: Which ionization technique, ESI or APCI, is less prone to matrix effects? A4: Generally, Atmospheric Pressure Chemical Ionization (APCI) is considered to be less susceptible to matrix effects than Electrospray Ionization (ESI). However, ESI is often more suitable for a wider range of compounds. If you are experiencing significant matrix effects with ESI, testing APCI could be a viable alternative if the compound is amenable to this ionization technique.
Q5: How do phospholipids from plasma cause ion suppression? A5: Phospholipids are a major component of cell membranes and are abundant in plasma. During ESI, they can compete with the analyte for access to the droplet surface for ionization, alter the droplet's physical properties (like surface tension), and suppress the overall ionization efficiency, leading to a reduced signal for the analyte of interest. They are a notorious cause of matrix effects in bioanalysis.
References
- 1. benchchem.com [benchchem.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. longdom.org [longdom.org]
- 4. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. benchchem.com [benchchem.com]
- 7. gmi-inc.com [gmi-inc.com]
- 8. zefsci.com [zefsci.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. eijppr.com [eijppr.com]
Improving peak shape for Pretomanid-d4 in chromatography
This guide provides troubleshooting advice and answers to frequently asked questions to help researchers, scientists, and drug development professionals improve the peak shape of Pretomanid-d4 in their chromatographic experiments.
Troubleshooting Guide: Improving Peak Shape
Poor peak shape can compromise the accuracy and precision of quantification. The following sections address common peak shape issues encountered with this compound and provide systematic solutions.
Issue 1: Peak Tailing
Q1: My this compound peak is tailing. What are the likely causes and how can I fix it?
A1: Peak tailing for this compound is often caused by secondary interactions with the stationary phase or suboptimal mobile phase conditions. Here’s how to troubleshoot:
-
Secondary Silanol (B1196071) Interactions: Residual silanol groups on the silica-based stationary phase can interact with this compound, causing tailing.
-
Solution 1: Adjust Mobile Phase pH: Lowering the mobile phase pH can suppress the ionization of silanol groups. The addition of an acidic modifier like formic acid or acetic acid is a common strategy.[1][2] For example, using a mobile phase of 0.1% formic acid in both water and acetonitrile (B52724) can improve peak shape.[1]
-
Solution 2: Use an End-Capped Column: Employ a column with high-density end-capping to minimize the number of accessible silanol groups.
-
Solution 3: Increase Buffer Concentration: A higher buffer concentration can help mask residual silanol interactions.[3]
-
-
Column Contamination: Accumulation of matrix components on the column can lead to active sites that cause tailing.
-
Solution: Flush the column with a strong solvent. If the problem persists, using a guard column or replacing the analytical column may be necessary.
-
-
Metal Contamination: Trace metals in the stationary phase or system can chelate with the analyte.
-
Solution: Use a column with low metal content or add a chelating agent like EDTA to the mobile phase in small concentrations, if compatible with your detection method.
-
Issue 2: Peak Fronting
Q2: I am observing peak fronting for this compound. What could be the issue and how do I resolve it?
A2: Peak fronting is typically a result of column overload or a mismatch between the sample solvent and the mobile phase.[4][5][6][7][8]
-
Column Overload: Injecting too high a concentration of the analyte can saturate the stationary phase.[3][4]
-
Solution: Dilute the sample or reduce the injection volume.
-
-
Sample Solvent Mismatch: If the sample is dissolved in a solvent significantly stronger than the initial mobile phase, it can cause the analyte to move too quickly through the initial part of the column, leading to a fronting peak.[9][10]
-
Solution: Ideally, dissolve the sample in the initial mobile phase. If solubility is an issue, use the weakest possible solvent and keep the injection volume to a minimum.
-
Issue 3: Broad or Split Peaks
Q3: My this compound peak is broad or split. What are the troubleshooting steps?
A3: Broad or split peaks can arise from various issues, including problems with the column, injection, or mobile phase.[11]
-
Column Void or Channeling: A void at the head of the column or channels in the packing bed can cause the sample to travel through different paths, resulting in a distorted peak.[3][8]
-
Solution: Check for a void at the column inlet. If a void is present, the column may need to be replaced. Using a guard column can help extend the life of the analytical column.
-
-
Extra-Column Volume: Excessive tubing length or diameter between the injector, column, and detector can contribute to peak broadening.
-
Solution: Minimize the length and internal diameter of all tubing. Ensure all fittings are secure to eliminate dead volume.
-
-
Co-elution with an Interfering Peak: An impurity or matrix component eluting very close to this compound can make the peak appear broad or split.
-
Solution: Adjust the mobile phase composition or gradient profile to improve the resolution between this compound and the interfering substance.
-
Frequently Asked Questions (FAQs)
Q4: What are typical starting chromatographic conditions for this compound analysis?
A4: Based on published methods, a good starting point for developing a method for this compound would be:
-
Column: A C18 reversed-phase column is commonly used.[1][2][12][13][14]
-
Mobile Phase: A mixture of acetonitrile and water with an acidic modifier is often effective. For example, a mobile phase consisting of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B) has been used successfully.[1] Another option is using a buffer like ammonium (B1175870) acetate (B1210297) at a controlled pH.[2]
-
Detection: Mass spectrometry (MS) is a common detection method for deuterated compounds due to its high selectivity and sensitivity.[1][12][15][16]
Q5: Does the deuterium (B1214612) labeling in this compound significantly affect its chromatographic behavior compared to unlabeled Pretomanid (B1679085)?
A5: Deuterium labeling typically has a minimal effect on the chromatographic behavior of a molecule. You might observe a slight shift in retention time, with the deuterated compound often eluting slightly earlier in reversed-phase chromatography. However, the labeling itself is not a direct cause of poor peak shape. The underlying chemical properties that influence peak shape are generally the same for both the deuterated and non-deuterated forms.
Q6: How does mobile phase pH affect the retention and peak shape of Pretomanid?
A6: The pH of the mobile phase can significantly impact the retention and peak shape of ionizable compounds like Pretomanid. By controlling the pH, you can control the ionization state of the analyte and any residual silanols on the column. For basic compounds, using a low pH mobile phase can lead to better peak shapes by minimizing undesirable secondary interactions.[17][18] One study found that a mobile phase of 10 mM ammonium acetate at pH 3 provided good peak parameters for Pretomanid.[2]
Data Presentation
The following tables summarize experimental conditions from published methods for Pretomanid analysis, which can be adapted for this compound.
Table 1: Reported LC-MS/MS Conditions for Pretomanid Analysis
| Parameter | Method 1 | Method 2 | Method 3 |
| Column | Agilent Poroshell C18 | Agilent Eclipse plus C18 | HiQ Sil C18 |
| Mobile Phase A | 0.1% Formic Acid in Water | 0.1% Ammonia in Water | 10 mM Ammonium Acetate (pH 3) |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Methanol | Methanol |
| Elution | Isocratic (15% A, 85% B) | Isocratic (20% B, 80% A) | Isocratic (65% A, 35% B) |
| Flow Rate | 400 µl/min | 0.4 mL/min | Not Specified |
| Reference | [1] | [12] | [2] |
Experimental Protocols
Protocol 1: LC-MS/MS Method from Malo et al. [1]
-
Chromatographic System: High-performance liquid chromatography with tandem mass spectrometry (LC-MS/MS).
-
Column: Agilent Poroshell C18.
-
Mobile Phase:
-
A: 0.1% formic acid in LC/MS grade water.
-
B: 0.1% formic acid in acetonitrile.
-
-
Elution Conditions: Isocratic elution with 15% mobile phase A and 85% mobile phase B.
-
Flow Rate: 400 µl/min.
-
Injection Volume: 10 µl.
-
Autosampler Temperature: ~8°C.
-
Total Run Time: 4 minutes.
-
Detection: Electrospray ionization with mass detection in multiple reaction monitoring (MRM) mode.
Visualizations
Below is a logical workflow for troubleshooting poor peak shape for this compound.
Caption: Troubleshooting workflow for this compound peak shape issues.
References
- 1. A validated liquid chromatography tandem mass spectrometry assay for the analysis of pretomanid in plasma samples from pulmonary tuberculosis patients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jchr.org [jchr.org]
- 3. gmpinsiders.com [gmpinsiders.com]
- 4. m.youtube.com [m.youtube.com]
- 5. GC Troubleshooting—Fronting Peaks [restek.com]
- 6. elementlabsolutions.com [elementlabsolutions.com]
- 7. [4]Troubleshooting HPLC- Fronting Peaks [restek.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. m.youtube.com [m.youtube.com]
- 10. How to Obtain Good Peak Shapes | Technical Information | GL Sciences [glsciences.com]
- 11. Abnormal Peak Shapes : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 12. akjournals.com [akjournals.com]
- 13. rjptonline.org [rjptonline.org]
- 14. Development and validation of stability-indicating -HPLC method for the determination of related substances in novel nitroimidazole antituberculosis drug pretomanid: Robustness study by Design-Expert and application to stability studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. A validated liquid chromatography tandem mass spectrometry assay for the analysis of pretomanid in plasma samples from pulmonary tuberculosis patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 17. agilent.com [agilent.com]
- 18. biopharmaservices.com [biopharmaservices.com]
Technical Support Center: Pretomanid-d4 Stability and Analysis
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions regarding the stability of Pretomanid-d4 during sample preparation. The following information is compiled to address common challenges and ensure the integrity of analytical data.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound during sample preparation?
While specific stability studies on this compound are not extensively published, potential issues can be inferred from studies on Pretomanid and general knowledge of deuterated compounds. The primary concerns include:
-
Degradation under specific pH conditions: Pretomanid has been shown to degrade under basic (alkaline) and, to a lesser extent, acidic conditions.[1][2] Therefore, exposure of this compound to strong acids or bases during sample extraction should be minimized.
-
Photostability: Pretomanid is sensitive to light.[3] It is crucial to protect samples containing this compound from light to prevent photodegradation.[2][4]
-
Isotopic Exchange: Deuterated standards can sometimes undergo back-exchange of deuterium (B1214612) atoms with hydrogen from the solvent, especially if the deuterium atoms are on heteroatoms. While the position of deuteration on this compound is important, this is a general consideration for all deuterated standards.
Q2: What are the recommended storage conditions for this compound stock and working solutions?
Based on stability data for Pretomanid, the following storage conditions are recommended for this compound solutions to ensure stability:
-
Stock Solutions: Methanol is a common solvent for Pretomanid stock solutions. Long-term storage at approximately -80°C has been shown to maintain the stability of Pretomanid for extended periods (e.g., up to 4 months and 23 days). Short-term stability has been demonstrated at room temperature for about 4 hours.
-
Working Solutions: Short-term stability of Pretomanid working solutions has been demonstrated for up to 72 hours at -20°C and for 2 hours at room temperature. Long-term stability at -80°C has been shown for up to 77 days.
-
Plasma Samples: Pretomanid is stable in plasma for at least 9 days at both -20°C and -80°C, with long-term stability demonstrated for over 200 days at -80°C. It is also stable in whole blood for up to 2 hours at room temperature.
Q3: Can freeze-thaw cycles affect the stability of this compound in plasma?
For the parent drug, Pretomanid, stability has been demonstrated for up to three freeze-thaw cycles when stored at -80°C. It is reasonable to expect this compound to exhibit similar stability. To minimize the risk of degradation, it is advisable to limit the number of freeze-thaw cycles.
Q4: Are there any known issues with chromatographic separation of this compound and Pretomanid?
Deuterated standards can sometimes elute slightly earlier than their non-deuterated counterparts in reverse-phase chromatography due to the isotopic effect. While specific data for this compound is not available, it is a possibility that should be monitored during method development. If a chromatographic shift occurs, it could lead to differential ion suppression, potentially affecting the accuracy of quantification.
Troubleshooting Guide
This guide addresses common issues encountered during the analysis of this compound.
| Problem | Potential Causes | Recommended Solutions |
| Inconsistent or low this compound response | Degradation of the internal standard during sample preparation. | - Ensure all sample preparation steps are performed away from direct light.- Avoid exposure to strong acids or bases.- Minimize the time samples are kept at room temperature.- Check the pH of all solutions used in the extraction process. |
| Incomplete extraction or recovery. | - Optimize the extraction method (e.g., liquid-liquid extraction solvent, pH). The recovery for Pretomanid has been reported to be around 72.4%.- Ensure thorough vortexing and centrifugation steps. | |
| High variability in this compound peak area | Instability in the final extract (on-instrument instability). | - Pretomanid has shown on-instrument stability for at least 48 hours. If variability is high, investigate the stability in your specific autosampler conditions.- Ensure the composition of the final extract is compatible with the mobile phase to prevent precipitation. |
| Inconsistent sample processing. | - Use a consistent and validated sample preparation workflow.- Ensure accurate and precise pipetting of the internal standard solution. | |
| Chromatographic peak splitting or tailing for this compound | Interaction with the analytical column. | - Ensure the mobile phase pH is appropriate for the analyte and column chemistry.- Use a guard column to protect the analytical column from matrix components. |
| Degradation on the column. | - Investigate if the column temperature is too high. | |
| Shift in this compound retention time relative to Pretomanid | Isotopic effect in reverse-phase chromatography. | - This is a known phenomenon for some deuterated standards. Ensure that the integration window for both the analyte and the internal standard is appropriate.- If the shift is significant and causes issues with matrix effects, consider using a ¹³C-labeled internal standard if available, as these show negligible chromatographic shifts. |
Quantitative Data Summary
The following tables summarize the stability of the parent drug, Pretomanid, under various conditions. These can serve as a reliable guide for handling this compound.
Table 1: Pretomanid Stock and Working Solution Stability
| Solution Type | Storage Condition | Duration |
| Stock Solution (in Methanol) | Room Temperature | ~4 hours |
| Stock Solution (in Methanol) | ~-80°C | ~4 months and 23 days |
| Working Solution | Room Temperature | 2 hours |
| Working Solution | ~-20°C | ~72 hours |
| Working Solution (in Methanol) | ~-80°C | ~77 days |
Table 2: Pretomanid Stability in Biological Matrices
| Matrix | Storage Condition | Duration |
| Whole Blood | Room Temperature | Up to 2 hours |
| Plasma | ~-20°C | At least 9 days |
| Plasma | ~-80°C | At least 203 days |
| Plasma (Freeze-Thaw) | ~-80°C | 3 cycles |
Table 3: Forced Degradation of Pretomanid
| Stress Condition | Observation |
| Acidic Hydrolysis | Some degradation observed. |
| Basic Hydrolysis | Significant degradation observed. |
| Oxidative | Two additional peaks observed, with ~4.77% degradation. |
| Photolytic (UV Light) | Degradation observed. |
| Thermal | No significant degradation observed. |
Experimental Protocols
1. Sample Preparation: Liquid-Liquid Extraction from Human Plasma
This method was developed for the quantification of Pretomanid in human plasma and can be adapted for use with this compound as the internal standard.
-
Materials: Human plasma, this compound internal standard working solution, extraction solvent (details not specified in the provided text, but typically an organic solvent like methyl tert-butyl ether or ethyl acetate (B1210297) is used).
-
Procedure:
-
Pipette 40 µL of plasma sample into a microcentrifuge tube.
-
Add the internal standard (this compound) solution.
-
Add the organic extraction solvent.
-
Vortex mix to ensure thorough mixing.
-
Centrifuge to separate the organic and aqueous layers.
-
Transfer the organic layer to a clean tube.
-
Evaporate the solvent to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase.
-
Inject the reconstituted sample into the LC-MS/MS system.
-
2. Chromatographic Conditions for Pretomanid Analysis
-
Column: Agilent Poroshell C18
-
Mobile Phase: Isocratic elution (specific components not detailed in the provided text).
-
Flow Rate: 400 µL/min
-
Detection: Electrospray ionization (ESI) with mass detection in multiple reaction monitoring (MRM) mode.
Visualizations
Caption: General workflow for sample preparation and analysis.
Caption: Troubleshooting decision tree for internal standard variability.
Caption: Factors affecting this compound stability.
References
- 1. Development and validation of stability-indicating -HPLC method for the determination of related substances in novel nitroimidazole antituberculosis drug pretomanid: Robustness study by Design-Expert and application to stability studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. rjptonline.org [rjptonline.org]
- 3. extranet.who.int [extranet.who.int]
- 4. jchr.org [jchr.org]
Technical Support Center: Pretomanid-d4 Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with Pretomanid-d4 calibration curves in LC-MS/MS analyses.
Troubleshooting Guides
Issue: Poor Calibration Curve Linearity (r² < 0.99)
A non-linear calibration curve can arise from various factors, from sample preparation to instrument settings. Follow this workflow to diagnose the root cause.
Caption: Troubleshooting workflow for poor calibration curve linearity.
Frequently Asked Questions (FAQs)
Q1: My calibration curve for Pretomanid (B1679085) using this compound as an internal standard (IS) shows poor linearity, especially at the lower or upper ends. What are the common causes?
A1: Poor linearity in your calibration curve can stem from several sources. Here are some of the most common culprits:
-
Inaccurate Standard Preparation: Errors in serial dilutions are a frequent cause. Carefully re-prepare your calibration standards and quality control (QC) samples.
-
Differential Matrix Effects: Even though this compound is a stable isotope-labeled internal standard, it can experience different ion suppression or enhancement compared to the unlabeled Pretomanid, especially in complex matrices like plasma.[1][2] This "differential matrix effect" can lead to non-linearity.[1]
-
Detector Saturation: At high concentrations, the mass spectrometer detector can become saturated, leading to a plateau in the signal response and causing the curve to become non-linear at the upper end.
-
Suboptimal Chromatography: Poor peak shape or co-elution of interferences can affect the accuracy of peak integration, particularly at the lower limit of quantification (LLOQ).
Q2: I'm observing high variability in the this compound internal standard signal across my samples. What could be the reason?
A2: Variability in the internal standard's signal intensity often points to issues with sample preparation or matrix effects.[1] Consider the following:
-
Inconsistent Sample Preparation: Ensure precise and consistent addition of the internal standard to all samples, calibrators, and QCs.
-
Differential Matrix Effects: As mentioned, the analyte and the deuterated internal standard can experience different degrees of ion suppression or enhancement.[1][2] This can vary from sample to sample depending on the biological matrix composition.
-
Isotopic Exchange: Deuterium (B1214612) atoms on the internal standard can sometimes exchange with protons from the sample matrix or solvent, a phenomenon known as back-exchange.[1] This is more likely if the deuterium labels are in chemically unstable positions.[1]
Q3: My Pretomanid and this compound peaks are not perfectly co-eluting. Is this a problem and how can I fix it?
A3: Yes, a lack of perfect co-elution between the analyte and the internal standard can be problematic.[1] Deuteration can sometimes lead to slight changes in retention time.[3] If the two compounds elute at different times, they may be subjected to different matrix effects, which can compromise analytical accuracy.[1][2]
Troubleshooting Steps:
-
Chromatographic Method Optimization: Adjusting the mobile phase composition, gradient profile, or column temperature may help to improve co-elution.[2]
-
Use a Different Internal Standard: If co-elution cannot be achieved, consider using an alternative stable isotope-labeled internal standard, such as one with ¹³C or ¹⁵N labels, which are less likely to affect retention time.[3]
Q4: How can I assess if matrix effects are impacting my Pretomanid quantitation?
A4: A post-extraction addition experiment is a standard method to evaluate matrix effects.[1]
Experimental Protocol: Assessing Matrix Effects
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Prepare standards at low, medium, and high concentrations in the final mobile phase composition.
-
Set B (Post-Extraction Spike): Extract blank matrix (e.g., plasma) and then spike the extracted matrix with the standards at the same concentrations as Set A.
-
Set C (Pre-Extraction Spike): Spike the blank matrix with the standards at the same concentrations before performing the extraction.[2]
-
-
Analyze the Samples: Inject all three sets into the LC-MS/MS system.
-
Calculate Matrix Effect and Recovery:
-
Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) * 100
-
Recovery (%) = (Peak Area in Set C / Peak Area in Set B) * 100
-
A matrix effect value significantly different from 100% indicates ion suppression or enhancement.
Caption: Logical relationship for assessing matrix effects.
Experimental Protocols & Data
Validated LC-MS/MS Method for Pretomanid in Human Plasma
The following is a summary of a validated method for the quantification of Pretomanid in human plasma.[4][5][6]
Sample Preparation (Liquid-Liquid Extraction)
-
To 40 µL of human plasma, add the internal standard (this compound).
-
Perform liquid-liquid extraction.
Chromatographic Conditions
-
Mobile Phase A: 0.1% formic acid in water[4]
-
Mobile Phase B: 0.1% formic acid in acetonitrile[4]
-
Elution: Isocratic with 15% Mobile Phase A and 85% Mobile Phase B[4]
-
Injection Volume: 10 µL[4]
-
Run Time: 4 minutes[4]
Mass Spectrometry Conditions
-
Ionization: Electrospray Ionization (ESI), positive mode
Performance Data
The validated method demonstrated the following performance characteristics:[4][5][6]
| Parameter | Result |
| Calibration Range | 10 – 10,000 ng/mL |
| Inter-day Precision (%CV) | < 9% |
| Intra-day Precision (%CV) | < 9% |
| Accuracy | 95.2% – 110% |
| Recovery | 72.4% |
| Matrix Effects | No significant effects observed |
MRM Transitions
A separate study reported the following MRM transitions for Pretomanid and an internal standard (Metronidazole):[7]
| Compound | Q1 (m/z) | Q3 (m/z) |
| Pretomanid | 360.1 | 175.1 |
| Metronidazole (IS) | 172.1 | 128.1 |
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. A validated liquid chromatography tandem mass spectrometry assay for the analysis of pretomanid in plasma samples from pulmonary tuberculosis patients - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A validated liquid chromatography tandem mass spectrometry assay for the analysis of pretomanid in plasma samples from pulmonary tuberculosis patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 7. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to Bioanalytical Method Validation: Pretomanid-d4 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of bioanalytical methods for the quantification of Pretomanid (B1679085), a key component in novel tuberculosis treatment regimens. The focus is on the validation of a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method utilizing a deuterated internal standard, Pretomanid-d4 (or a similar isotopologue like PA-824-d5), and comparing its performance against a method employing a non-isotopically labeled internal standard. The use of a stable isotope-labeled internal standard is a cornerstone of robust bioanalytical assays, and this guide will furnish the supporting data to illustrate its advantages.
Performance Comparison: Deuterated vs. Non-Deuterated Internal Standard
The selection of an appropriate internal standard (IS) is critical for the accuracy and precision of LC-MS/MS assays. An ideal IS co-elutes with the analyte and experiences similar matrix effects and ionization suppression or enhancement. Stable isotope-labeled internal standards, such as this compound, are considered the gold standard as they exhibit nearly identical physicochemical properties to the analyte.
Table 1: Comparison of Validation Parameters
| Validation Parameter | Method with Deuterated IS (Pretomanid-d5)[1] | Method with Non-Deuterated IS (Metronidazole)[2] |
| Linearity Range (ng/mL) | 10 - 10,000 | 50 - 7,500 |
| Correlation Coefficient (r²) | > 0.99 | Not explicitly stated, but linearity was "good" |
| Intra-day Precision (%CV) | < 9% | < 15% |
| Inter-day Precision (%CV) | < 9% | < 15% |
| Intra-day Accuracy (%) | 95.2 - 110% | Within ±15% of nominal |
| Inter-day Accuracy (%) | 95.2 - 110% | Within ±15% of nominal |
| Recovery (%) | 72.4 | Within acceptable limits |
The data clearly indicates that the method employing a deuterated internal standard demonstrates superior precision and a wider linear dynamic range.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of bioanalytical assays. Below are the summarized protocols for the two compared methods.
Method 1: LC-MS/MS with Deuterated Internal Standard (Pretomanid-d5)[1]
This method was developed for the quantification of Pretomanid in human plasma.
1. Sample Preparation:
-
A 40 µL aliquot of human plasma is used.
-
Protein precipitation is performed followed by liquid-liquid extraction.
2. Chromatographic Conditions:
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Elution: Isocratic with 15% Mobile Phase A and 85% Mobile Phase B
-
Flow Rate: 400 µL/min
-
Injection Volume: 10 µL
-
Run Time: 4 minutes
3. Mass Spectrometric Conditions:
-
Instrument: AB Sciex API 3200 mass spectrometer
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
Pretomanid: m/z 360.2 → 175.0
-
PA-824-d5 (IS): m/z 365.2 → 175.0
-
Method 2: LC-MS/MS with Non-Deuterated Internal Standard (Metronidazole)
This method was developed for the simultaneous quantification of Pretomanid and Pyrazinamide (B1679903) in rat plasma.
1. Sample Preparation:
-
Details on the specific sample preparation technique were not provided in the abstract.
2. Chromatographic Conditions:
-
Column: Agilent Eclipse plus C18 (100 mm × 2.1 mm, 3.5 μm)
-
Mobile Phase: Details not specified in the abstract.
-
Elution: Gradient elution.
-
Column Temperature: 30 °C
3. Mass Spectrometric Conditions:
-
Ionization Mode: ESI in positive mode
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
Pretomanid: m/z 360.1 → 175.1
-
Metronidazole (IS): m/z 172.1 → 128.1
-
Experimental Workflow and Logical Relationships
The following diagrams illustrate the key processes in the bioanalytical method validation workflow.
Caption: Workflow for bioanalytical sample analysis.
References
- 1. A validated liquid chromatography tandem mass spectrometry assay for the analysis of pretomanid in plasma samples from pulmonary tuberculosis patients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. LC-MS/MS method assay for simultaneous determination of the pretomanid and pyrazinamide in rat plasma by LC-MS/MS: Assessment of pharmacokinetic drug-drug interaction study – ScienceOpen [scienceopen.com]
- 3. pure.johnshopkins.edu [pure.johnshopkins.edu]
A Comparative Guide to the Cross-Validation of Pretomanid Assays Using a Deuterated Internal Standard
This guide provides a comprehensive comparison of bioanalytical methods for the quantification of Pretomanid (B1679085), a critical component of novel treatment regimens for drug-resistant tuberculosis. The focus is on liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays, which are the gold standard for bioanalysis due to their high sensitivity and selectivity. A key aspect of these robust assays is the use of a stable isotope-labeled internal standard, such as deuterated Pretomanid, to ensure accuracy and precision.
This document details a validated method for Pretomanid analysis in human plasma and compares it with other reported assays. The information is intended for researchers, scientists, and drug development professionals involved in the clinical and preclinical study of Pretomanid.
Experimental Protocols
A detailed experimental protocol for a validated LC-MS/MS assay for Pretomanid in human plasma is presented below. This method utilizes a deuterated internal standard, Pretomanid-d5.[1]
Method 1: Validated LC-MS/MS Assay in Human Plasma
1. Sample Preparation (Liquid-Liquid Extraction) [1]
-
Thaw plasma samples, calibration standards, and quality controls (QCs) at room temperature.
-
Sonicate the samples for approximately 5 minutes.
-
Aliquot 40 µL of water into 1.5 mL microcentrifuge tubes.
-
Add 40 µL of each plasma sample, standard, or QC to the tubes.
-
Add 300 µL of the internal standard extraction solution (ethyl acetate (B1210297) containing 500 ng/mL of Pretomanid-d5). For the double blank, use ethyl acetate without the internal standard.
-
Vortex the tubes for 10 minutes at 1500 rpm.
-
Centrifuge at 13,000 rpm for 10 minutes at approximately 8°C.
-
Transfer the supernatant (organic layer) to a new set of tubes.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 200 µL of the mobile phase.
2. Chromatographic Conditions [1]
-
HPLC System: Agilent Poroshell C18 column.
-
Mobile Phase A: 0.1% formic acid in LC-MS grade water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Elution: Isocratic elution with 15% Mobile Phase A and 85% Mobile Phase B.
-
Flow Rate: 400 µL/min.
-
Run Time: 4 minutes.
-
Injection Volume: 10 µL.
-
Autosampler Temperature: ~8°C.
3. Mass Spectrometry Conditions [1]
-
Mass Spectrometer: AB Sciex API 3200 Q Trap.
-
Ionization Mode: Positive Electrospray Ionization (ESI).
-
Monitoring Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Pretomanid: m/z 360.2 → 175.0
-
Pretomanid-d5: m/z 365.2 → 175.0
-
-
Gas Settings (Nitrogen): Nebulizing gas at 40, turbo spray gas at 50, and curtain gas at 20 (arbitrary units).
-
Temperature: 550°C.
Performance Data Comparison
The performance of a bioanalytical method is assessed through a series of validation experiments. The table below compares the key validation parameters of the detailed human plasma assay (Method 1) with another LC-MS/MS method developed for rat plasma (Method 2).
| Parameter | Method 1: Human Plasma Assay[1] | Method 2: Rat Plasma Assay |
| Internal Standard | Pretomanid-d5 | Metronidazole |
| Calibration Range | 10 - 10,000 ng/mL | 50 - 7,500 ng/mL |
| Regression Model | Quadratic (weighted by 1/x²) | Not Specified, r > 0.9967 |
| Intra-day Precision (%CV) | < 9% | < 15% |
| Inter-day Precision (%CV) | < 9% | < 15% |
| Accuracy | 95.2% - 110% | Within ±15% of nominal |
| Recovery | 72.4% | Not specified |
| Lower Limit of Quantification (LLOQ) | 10 ng/mL | 50 ng/mL |
Experimental Workflow and Data Analysis
The following diagram illustrates the general workflow for the bioanalytical method validation and sample analysis process.
Discussion on Deuterated Internal Standards: Pretomanid-d4 vs. Pretomanid-d5
The user inquiry specified this compound. However, the detailed, publicly available scientific literature predominantly cites the use of Pretomanid-d5 as the deuterated internal standard for bioanalytical assays. The European Medicines Agency's assessment report for Pretomanid also references the use of d5-pretomanid in a validated assay.
The choice of the degree of deuteration (e.g., d4 vs. d5) depends on the synthetic availability and the need to have a stable isotope-labeled standard with a sufficient mass shift from the parent drug to avoid mass spectral overlap, while maintaining similar chromatographic behavior. For robust bioanalytical methods, a stable isotope-labeled internal standard is considered the "gold standard" as it co-elutes with the analyte and experiences similar matrix effects, thus providing the most accurate correction for analytical variability.
Conclusion
The cross-validation of Pretomanid assays using a deuterated internal standard like Pretomanid-d5 is crucial for ensuring reliable pharmacokinetic data in drug development. The presented LC-MS/MS method demonstrates high precision and accuracy, meeting the stringent requirements of regulatory agencies. While different methods may be employed for various biological matrices, the core principles of using a stable isotope-labeled internal standard and rigorous validation remain paramount. The data and protocols summarized in this guide provide a valuable resource for scientists and researchers in the field of tuberculosis drug development, facilitating the establishment and comparison of robust bioanalytical methods for Pretomanid.
References
A Head-to-Head Comparison: Pretomanid-d4 vs. High-Resolution Mass Spectrometry for Metabolite Identification
A definitive guide for researchers in drug development on the strengths and applications of stable isotope labeling and untargeted metabolomics in the characterization of Pretomanid metabolites.
In the intricate process of drug development, robust and accurate identification of drug metabolites is paramount for understanding a compound's efficacy, safety, and metabolic fate. For Pretomanid, a novel nitroimidazooxazine antibiotic vital in the treatment of multidrug-resistant tuberculosis, this is no exception. This guide provides a comprehensive comparison of two powerful analytical techniques for confirming Pretomanid metabolite identification: the use of a stable isotope-labeled internal standard, Pretomanid-d4, and untargeted high-resolution mass spectrometry (HRMS).
At a Glance: Comparing the Methodologies
For researchers and drug development professionals, the choice of analytical technique often depends on the specific research question, available resources, and the stage of drug development. Here's a summary of how this compound and untargeted HRMS stack up against each other for the purpose of metabolite identification.
| Feature | This compound (Stable Isotope Labeling) | Untargeted High-Resolution Mass Spectrometry (HRMS) |
| Primary Principle | Co-administration of labeled and unlabeled Pretomanid, followed by detection of paired isotopic peaks with a specific mass difference in metabolites. | High-resolution mass analysis of biological samples to detect all measurable metabolites, followed by statistical comparison between treated and untreated groups to identify drug-related compounds. |
| Confidence in Identification | Very High: The consistent mass shift between the parent drug and its metabolites provides a direct and unambiguous link.[1] | Moderate to High: Putative identification is based on accurate mass, retention time, and fragmentation patterns. Confirmation often requires authentic standards.[2][3] |
| Discovery of Novel Metabolites | Limited to metabolites that retain the isotopic label. | High potential for discovering unexpected or novel metabolic pathways.[2] |
| Quantitative Capability | Excellent: The labeled compound serves as an ideal internal standard for accurate quantification of both the parent drug and its metabolites.[4] | Semi-quantitative: Provides relative quantification by comparing peak intensities between sample groups. |
| Throughput | Lower: Requires synthesis of the labeled compound. | Higher: Can analyze a large number of samples to generate a global metabolic profile. |
| Primary Application | Confirmatory identification and quantification of expected and major metabolites. | Exploratory analysis, metabolic pathway elucidation, and biomarker discovery. |
Experimental Protocols: A Step-by-Step Guide
Detailed methodologies are crucial for reproducible and reliable results. Below are the foundational experimental protocols for both this compound based metabolite confirmation and untargeted HRMS analysis.
This compound for Metabolite Confirmation
This method relies on the principle that a metabolite of this compound will exhibit the same mass shift as the parent drug, making it readily identifiable in a complex biological matrix.
1. Synthesis of this compound:
-
Deuterium (B1214612) atoms are incorporated into the Pretomanid molecule at metabolically stable positions to prevent their exchange.
2. In Vivo or In Vitro Metabolism Study:
-
A 1:1 mixture of Pretomanid and this compound is administered to the biological system (e.g., animal model, human volunteer, or liver microsomes).
3. Sample Preparation:
-
Biological samples (e.g., plasma, urine, feces) are collected at various time points.
-
Metabolites are extracted using techniques such as protein precipitation or liquid-liquid extraction.
4. LC-MS/MS Analysis:
-
The extracted samples are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
The mass spectrometer is operated in full scan mode to detect all ions.
-
Data analysis focuses on identifying pairs of peaks with a mass difference corresponding to the number of deuterium atoms incorporated (e.g., a 4 Da shift for a d4 label).
-
The fragmentation pattern of the labeled and unlabeled metabolite should be identical, further confirming the identification.
Untargeted High-Resolution Mass Spectrometry (HRMS) for Metabolite Discovery
This approach provides a comprehensive snapshot of all detectable metabolites and is particularly useful for discovering novel biotransformation pathways.
1. Dosing and Sample Collection:
-
A biological system is treated with Pretomanid, while a control group receives a vehicle.
-
Biological samples are collected from both groups.
2. Metabolite Extraction:
-
Metabolites are extracted from the samples, often using a method that captures a broad range of chemical classes.
3. LC-HRMS Analysis:
-
Samples are analyzed on a high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, coupled with liquid chromatography.
-
Data is acquired in full scan mode to capture high-resolution mass spectra of all ions.
4. Data Processing and Statistical Analysis:
-
The raw data is processed to detect and align features (a unique mass-to-charge ratio at a specific retention time).
-
Multivariate statistical analysis (e.g., principal component analysis, orthogonal partial least squares-discriminant analysis) is used to identify features that are significantly different between the Pretomanid-treated and control groups.
5. Putative Metabolite Identification:
-
Features of interest are putatively identified as Pretomanid metabolites based on their accurate mass, which allows for the prediction of their elemental composition.
-
The predicted biotransformations (e.g., oxidation, glucuronidation) should be chemically plausible.
-
Further structural elucidation is typically performed using tandem mass spectrometry (MS/MS) to obtain fragmentation patterns.
Visualizing the Workflows
To further clarify the experimental processes, the following diagrams illustrate the workflows for both methodologies.
References
Justification for Using Pretomanid-d4 as an Internal Standard in Quantitative Bioanalysis
For researchers, scientists, and drug development professionals, the accurate quantification of therapeutic agents in biological matrices is paramount for successful preclinical and clinical studies. In liquid chromatography-mass spectrometry (LC-MS) based bioanalysis, the use of an appropriate internal standard (IS) is critical for correcting analytical variability and ensuring data integrity. This guide provides a comprehensive justification for the use of Pretomanid-d4, a deuterated stable isotope-labeled internal standard (SIL-IS), for the quantitative analysis of the anti-tuberculosis drug Pretomanid (B1679085).
The ideal internal standard should mimic the physicochemical properties of the analyte to compensate for variations in sample preparation, injection volume, and instrument response. Deuterated internal standards are widely considered the gold standard for quantitative bioanalysis due to their near-identical chemical behavior to the unlabeled analyte, while being distinguishable by their mass-to-charge ratio (m/z) in the mass spectrometer.
The Gold Standard: Deuterated Internal Standards
The use of a stable isotope-labeled internal standard is the preferred approach in quantitative bioanalysis. These standards co-elute with the analyte of interest and experience similar ionization effects, thereby compensating for variations in sample preparation and instrument response. This near-identical chemical nature ensures they effectively track the analyte throughout the entire analytical process.
This compound is the deuterium-labeled version of Pretomanid, an antibiotic used in the treatment of multi-drug-resistant tuberculosis.[1] Its use as an internal standard offers significant advantages over other alternatives, such as structural analogs.
Comparison of Internal Standard Performance: this compound vs. Structural Analog
One validated LC-MS/MS method for the quantification of Pretomanid in human plasma utilized a deuterated internal standard (PA-824-d5, an alternative nomenclature for a deuterated form of Pretomanid).[2] In contrast, another study analyzing Pretomanid in rat plasma employed metronidazole, a structurally different nitroimidazole, as the internal standard.[3]
The following tables summarize the validation parameters from these studies, highlighting the expected performance benefits of using a deuterated internal standard.
Table 1: Comparison of Bioanalytical Method Validation Parameters
| Parameter | Method with Deuterated IS (Pretomanid-d5) in Human Plasma[2] | Method with Non-Deuterated IS (Metronidazole) in Rat Plasma[3] | Justification for Superiority of Deuterated IS |
| Linearity (ng/mL) | 10 – 10,000 | 50 - 7,500 | A wider dynamic range can be achieved with a deuterated IS due to better correction of non-linear responses at the extremes of the curve. |
| Accuracy (% Bias) | Within ± 4.8% (95.2% - 102.9% of nominal) | Within ± 15% | The near-identical chemical properties of a deuterated IS lead to more effective correction of systematic errors, resulting in higher accuracy. |
| Precision (%CV) | < 9% | < 15% | Co-elution and identical behavior during sample processing minimize random errors, leading to improved precision. |
| Recovery (%) | 72.4 (reproducible) | Data not specified | A deuterated IS will have nearly identical extraction recovery to the analyte across different lots of matrix, a key advantage not guaranteed with a structural analog. |
| Matrix Effect | No significant matrix effects observed | Within acceptable limits | The deuterated IS co-elutes and experiences the same degree of ion suppression or enhancement as the analyte, effectively nullifying matrix effects. |
Experimental Protocols
Key Experiment: Bioanalytical Method for Pretomanid in Human Plasma using a Deuterated Internal Standard[2]
This section details the methodology for the quantification of Pretomanid in human plasma using an LC-MS/MS method with a deuterated internal standard.
1. Sample Preparation (Liquid-Liquid Extraction):
-
To 40 µL of human plasma, add the deuterated internal standard solution.
-
Perform liquid-liquid extraction using an appropriate organic solvent.
-
Evaporate the organic layer to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
2. Chromatographic Conditions:
-
LC System: High-Performance Liquid Chromatography system.
-
Column: Agilent Poroshell C18.
-
Mobile Phase: Isocratic elution with 0.1% formic acid in water and 0.1% formic acid in acetonitrile.
-
Flow Rate: 400 µL/min.
3. Mass Spectrometric Conditions:
-
Mass Spectrometer: AB Sciex API 3200 Q Trap.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Pretomanid: m/z 360.2 → 175.0
-
Pretomanid-d5: m/z 365.2 → 175.0
-
Visualizing the Justification and Workflow
The following diagrams illustrate the logical basis for selecting a deuterated internal standard and the typical bioanalytical workflow.
Caption: Logical relationship for justifying this compound use.
Caption: Experimental workflow for bioanalysis using an internal standard.
Conclusion
The use of this compound as an internal standard for the quantitative bioanalysis of Pretomanid is strongly justified. Its near-identical physicochemical properties to the analyte ensure that it effectively tracks and corrects for variability throughout the analytical process, from sample preparation to detection. This leads to superior accuracy, precision, and a wider linear dynamic range compared to methods employing non-deuterated, structurally different internal standards. For researchers, scientists, and drug development professionals, the adoption of this compound as an internal standard is a critical step in ensuring the generation of high-quality, reliable data for pharmacokinetic and other essential studies.
References
The Gold Standard: A Comparative Analysis of Deuterated vs. Non-Deuterated Standards in Bioanalysis
In the landscape of quantitative bioanalysis, particularly within pharmaceutical research and drug development, the pursuit of the utmost accuracy and precision is non-negotiable. The choice of an appropriate internal standard is a cornerstone of a robust analytical method, profoundly influencing the reliability of experimental data. This guide provides an objective, data-driven comparison of deuterated and non-deuterated standards, offering researchers, scientists, and drug development professionals the insights needed to make informed decisions for their analytical strategies.
The Fundamental Divide: What Sets Deuterated and Non-Deuterated Standards Apart?
An internal standard (IS) is a compound of known concentration added to a sample at the beginning of the analytical workflow. Its purpose is to correct for variations that can occur during sample preparation, injection, and analysis, thereby ensuring the accuracy of the quantification of the analyte of interest.[1][2][3] The two principal categories of internal standards are:
-
Deuterated Standards: These are stable isotope-labeled (SIL) versions of the analyte where one or more hydrogen atoms have been replaced by their heavier isotope, deuterium (B1214612).[1][4] This subtle change in mass allows the mass spectrometer to distinguish between the analyte and the internal standard, while their chemical and physical properties remain nearly identical.
-
Non-Deuterated Standards: Also known as structural analogs, these are compounds that are chemically similar but not identical to the analyte. While often more readily available and less expensive, their physicochemical properties can differ from the analyte, potentially leading to less accurate correction for analytical variability.
The core advantage of deuterated standards lies in their ability to closely mimic the analyte's behavior throughout the entire analytical process, from extraction to detection. This co-elution and similar ionization efficiency are critical for compensating for matrix effects, a major source of imprecision and inaccuracy in bioanalytical methods, especially in complex biological matrices like plasma or urine.
Quantitative Performance: A Head-to-Head Comparison
Experimental data consistently demonstrates the superior performance of deuterated internal standards over their non-deuterated counterparts in terms of precision and accuracy.
| Performance Metric | Deuterated Internal Standard | Non-Deuterated (Analog) Internal Standard | Key Takeaway |
| Accuracy (%) | 95.9 - 106.3 | Often shows greater bias | Deuterated standards provide results closer to the true value. |
| Precision (%CV) | 2.5 - 8.9 | Generally higher variability | The use of deuterated standards leads to more reproducible results. |
| Recovery Correction | Excellent, due to similar extraction efficiency to the analyte. | Variable, as differences in physicochemical properties can lead to inconsistent recovery. | Deuterated standards more reliably account for analyte loss during sample preparation. |
| Matrix Effect Compensation | Superior, due to co-elution and similar ionization. | Can be poor, leading to inaccurate quantification. | Deuterated standards are more effective at mitigating the impact of the sample matrix. |
Table 1: Summary of Quantitative Performance Comparison
A study on the immunosuppressant sirolimus highlighted a significant improvement in precision when switching from an analog internal standard to a deuterium-labeled one, with the coefficient of variation (CV) dropping from a range of 7.6%-9.7% to 2.7%-5.7%.
The Kinetic Isotope Effect: A Potential Pitfall
While deuterated standards are generally superior, they are not without potential challenges. The substitution of hydrogen with the heavier deuterium isotope can lead to a phenomenon known as the Kinetic Isotope Effect (KIE) . The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, which can sometimes result in a slight difference in chromatographic retention time, with the deuterated compound eluting slightly earlier. If this separation occurs in a region of variable ion suppression or enhancement, it can lead to "differential matrix effects," where the analyte and internal standard are affected differently, potentially compromising the accuracy of quantification.
References
Navigating the Gold Standard: A Comparative Guide to Isotope-Labeled Internal Standards in Regulated Bioanalysis
For researchers, scientists, and drug development professionals operating within the stringent framework of regulated bioanalysis, the choice of an appropriate internal standard is a critical decision that profoundly impacts data integrity and regulatory acceptance. This guide provides an objective comparison of stable isotope-labeled internal standards (SIL-ISs) against their common alternative, structural analogs, supported by experimental data and aligned with current regulatory guidelines from the Food and Drug Administration (FDA), European Medicines Agency (EMA), and the International Council for Harmonisation (ICH) M10 guideline.
The fundamental role of an internal standard (IS) in quantitative bioanalysis is to compensate for the inherent variability during sample preparation and analysis.[1] Regulatory authorities worldwide emphasize the necessity of a well-characterized and consistently performing IS to ensure the reliability of bioanalytical data.[2][3] While SIL-ISs are widely considered the "gold standard," this guide will delve into a data-driven comparison to illustrate the performance differences and provide a clear rationale for their preferential use.[4]
Performance Comparison: Stable Isotope-Labeled vs. Structural Analog Internal Standards
The superiority of SIL-ISs lies in their near-identical physicochemical properties to the analyte of interest. This structural homology ensures they co-elute and experience similar extraction recovery and matrix effects, leading to more accurate and precise quantification.[4] A study on the anticancer drug Kahalalide F provides compelling quantitative evidence of this enhanced performance.
| Performance Parameter | Stable Isotope-Labeled IS (SIL-IS) | Structural Analog IS | Regulatory Acceptance Criteria (ICH M10) |
| Precision (%CV) | 7.6%[2] | 8.6%[2] | ≤15% (≤20% at LLOQ)[1] |
| Accuracy (Mean Bias) | 100.3%[2] | 96.8%[2] | Within ±15% of nominal value (±20% at LLOQ)[1] |
| Matrix Effect (%CV of IS-Normalized Matrix Factor) | Typically <15% | Can be >15% | ≤15%[3] |
| Extraction Recovery Consistency | High and consistent with analyte | May differ from analyte | Consistent and reproducible[5] |
| Processed Sample Stability | Prolonged (e.g., >5 days)[2] | Limited (e.g., 16 hours)[2] | Analyte concentration within ±15% of initial[6] |
This table summarizes data from a comparative study on the analysis of Kahalalide F, demonstrating the improved precision and accuracy when using a SIL-IS compared to a structural analog IS.[2]
Experimental Protocols for Bioanalytical Method Validation Using a SIL-IS
The following is a detailed methodology for the validation of a bioanalytical method using a stable isotope-labeled internal standard, in accordance with the principles outlined in the ICH M10 guideline.[3][7]
1. Preparation of Stock and Working Solutions:
-
Prepare separate stock solutions of the analyte and the SIL-IS in a suitable organic solvent. The purity and identity of the reference standards are critical.[6]
-
Prepare a series of working standard solutions for the calibration curve by serially diluting the analyte stock solution.
-
Prepare at least four levels of quality control (QC) working solutions (Low, Medium, High, and Lower Limit of Quantification - LLOQ) from a separate analyte stock solution.
-
Prepare a working solution of the SIL-IS at a constant concentration.[6]
2. Calibration Curve:
-
Prepare a calibration curve by spiking a blank biological matrix with known concentrations of the analyte from the working standard solutions.
-
Add a constant amount of the SIL-IS working solution to all calibration standards (except the blank).
-
The calibration curve should consist of a blank sample, a zero sample (matrix with IS), and at least six non-zero concentration levels.[5]
3. Accuracy and Precision:
-
Prepare QC samples at a minimum of four concentration levels: LLOQ, Low QC (≤ 3x LLOQ), Medium QC, and High QC (≥ 75% of the Upper Limit of Quantification - ULOQ).
-
Analyze at least five replicates of each QC level in at least three separate analytical runs on at least two different days.[1]
-
Acceptance Criteria: The intra-run and inter-run precision (%CV) should not exceed 15% (20% for LLOQ), and the accuracy should be within ±15% of the nominal value (±20% for LLOQ).[1]
4. Selectivity and Specificity:
-
Analyze at least six individual lots of the blank biological matrix.
-
Acceptance Criteria: The response of any interfering peak at the retention time of the analyte should be less than 20% of the analyte response at the LLOQ, and the response of any interfering peak at the retention time of the IS should be less than 5% of the IS response.[8]
5. Matrix Effect:
-
Obtain at least six different lots of the biological matrix.[6]
-
Experiment 1 (Analyte in presence of matrix): Spike post-extraction blank matrix extracts from each lot with the analyte at low and high concentrations.
-
Experiment 2 (Neat Solution): Prepare neat solutions of the analyte in the reconstitution solvent at the same low and high concentrations.
-
Calculate the matrix factor (MF) for each lot: MF = (Peak response in the presence of matrix) / (Peak response in neat solution).
-
The IS-normalized matrix factor should be calculated to assess the variability.
-
Acceptance Criteria: The coefficient of variation (CV) of the IS-normalized matrix factor across the different lots should not be greater than 15%.[3]
6. Stability:
-
Evaluate the stability of the analyte in the biological matrix under various conditions that mimic sample handling and storage:
-
Freeze-Thaw Stability: At least three freeze-thaw cycles.[6]
-
Short-Term (Bench-Top) Stability: At room temperature for a duration reflecting the sample processing time.[6]
-
Long-Term Stability: At the intended storage temperature for a period equal to or longer than the study samples will be stored.[6]
-
-
Analyze low and high QC samples after storage and compare the results to freshly prepared QCs.
-
Acceptance Criteria: The mean concentration of the stability samples should be within ±15% of the nominal concentration.[9]
Visualizing the Workflow and Rationale
To further clarify the processes and logical relationships involved, the following diagrams are provided.
References
- 1. ema.europa.eu [ema.europa.eu]
- 2. scispace.com [scispace.com]
- 3. ema.europa.eu [ema.europa.eu]
- 4. benchchem.com [benchchem.com]
- 5. downloads.regulations.gov [downloads.regulations.gov]
- 6. benchchem.com [benchchem.com]
- 7. database.ich.org [database.ich.org]
- 8. benchchem.com [benchchem.com]
- 9. database.ich.org [database.ich.org]
Safety Operating Guide
Proper Disposal of Pretomanid-d4: A Guide for Laboratory Professionals
For immediate release – Researchers and drug development professionals handling Pretomanid-d4 now have a clear guide to its proper and safe disposal. This document outlines the necessary procedures to ensure the safe handling and disposal of this compound in a laboratory setting, in accordance with general safety protocols and regulatory considerations.
Essential Safety and Handling Information
Before disposal, it is crucial to handle this compound with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. All handling should be performed in a well-ventilated area or a chemical fume hood to minimize inhalation exposure. In case of a spill, the area should be decontaminated, and all cleanup materials must be disposed of as hazardous waste.
Quantitative Data Summary
For easy reference, the key quantitative and identifying information for this compound is summarized in the table below.
| Property | Value | Reference |
| Chemical Name | (S)-PA 824-d4 | [3] |
| CAS Number | 1346617-34-2 | [3][4] |
| Molecular Formula | C14H8D4F3N3O5 | |
| Molecular Weight | 363.28 g/mol | |
| Storage Temperature | +4°C |
Step-by-Step Disposal Protocol
The following protocol provides a step-by-step guide for the proper disposal of this compound waste generated in a research laboratory.
1. Waste Segregation and Collection:
-
Solid Waste: All solid waste contaminated with this compound, including unused compound, contaminated gloves, bench paper, and pipette tips, should be collected in a designated, leak-proof hazardous waste container. This container must be clearly labeled as "Hazardous Waste" and include the full chemical name "this compound".
-
Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and leak-proof hazardous waste container. The container must be compatible with the solvents used and clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and solvent composition.
-
Sharps Waste: Any sharps, such as needles or contaminated glassware, must be placed in a designated sharps container that is puncture-resistant and leak-proof. The container should be labeled as "Hazardous Waste - Sharps" and include the name of the chemical contaminant, "this compound".
2. Waste Labeling and Storage:
-
All waste containers must be accurately and clearly labeled. The label should include:
-
The words "Hazardous Waste"
-
The full chemical name: this compound
-
The date the waste was first added to the container
-
The physical state of the waste (solid or liquid)
-
The primary hazards (e.g., "Chemical Irritant")
-
-
Waste containers should be stored in a designated satellite accumulation area within the laboratory. This area should be away from general lab traffic and equipped with secondary containment to prevent the spread of any potential leaks.
3. Scheduling Waste Pickup:
-
Once a waste container is full or has been in storage for a period defined by your institution's policy (typically not exceeding one year), a pickup should be scheduled with your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.
-
Do not dispose of this compound down the drain or in the regular trash. This is to prevent environmental contamination and ensure compliance with local and national regulations.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of materials contaminated with this compound.
Caption: Decision workflow for the proper segregation and disposal of this compound waste.
By adhering to these procedures, researchers can ensure the safe and compliant disposal of this compound, protecting both themselves and the environment. For further guidance, always consult your institution's specific waste management policies and your local EHS office.
References
Essential Safety and Logistical Information for Handling Pretomanid-d4
For Researchers, Scientists, and Drug Development Professionals
This document provides comprehensive guidance on the safe handling, operation, and disposal of Pretomanid-d4 in a laboratory setting. Adherence to these procedures is critical to ensure personnel safety and maintain a secure research environment. Pretomanid, and by extension its deuterated form, is a potent pharmaceutical compound that requires careful management.[1][2][3][4]
Hazard Identification and Risk Assessment
This compound should be handled as a hazardous substance. The primary hazards associated with the non-deuterated parent compound, Pretomanid, include:
-
Skin Irritation: Causes skin irritation.[5]
-
Serious Eye Irritation: Causes serious eye irritation.
-
Respiratory Tract Irritation: May cause respiratory irritation upon inhalation of dust particles.
A thorough risk assessment should be conducted before commencing any work with this compound to identify potential exposure scenarios and establish appropriate control measures.
Engineering Controls: The First Line of Defense
Engineering controls are the most effective means of minimizing exposure and should be prioritized.
-
Containment: All handling of this compound powder should be conducted within a certified chemical fume hood, a ventilated laminar flow enclosure, or a glove box to prevent the release of airborne particles.
-
Ventilation: Ensure adequate general laboratory ventilation to dilute any fugitive emissions.
Personal Protective Equipment (PPE)
Appropriate PPE must be worn at all times when handling this compound. The following table summarizes the required PPE.
| PPE Component | Specification | Rationale |
| Gloves | Double-gloving with powder-free nitrile or neoprene gloves. Gloves should be compliant with ASTM D6978-05 standards for handling chemotherapy drugs. | Prevents skin contact and absorption. Double-gloving provides an additional layer of protection in case of a breach in the outer glove. |
| Eye Protection | Chemical safety goggles or a face shield. | Protects eyes from dust particles and potential splashes. |
| Lab Coat | A disposable, back-closing gown made of a low-linting material like Tyvek®. | Protects personal clothing and skin from contamination. |
| Respiratory Protection | For handling powders outside of a primary engineering control, a NIOSH-approved N95 or FFP3 respirator is required. A Powered Air-Purifying Respirator (PAPR) may be necessary for procedures with a high potential for aerosolization. | Prevents inhalation of hazardous dust particles. |
| Shoe Covers | Disposable shoe covers. | Prevents the tracking of contaminants out of the laboratory. |
Operational Plan: Step-by-Step Handling Procedures
1. Preparation:
-
Designate a specific area within the laboratory for handling this compound.
-
Ensure all necessary PPE, engineering controls, and spill cleanup materials are readily available.
-
Cover the work surface with a disposable, absorbent bench liner.
2. Weighing and Aliquoting:
-
Perform all weighing and aliquoting of this compound powder inside a chemical fume hood or other ventilated enclosure.
-
Use dedicated spatulas and weighing boats.
-
Handle the compound gently to minimize dust generation.
3. Solution Preparation:
-
When dissolving this compound, add the solvent to the powder slowly to avoid splashing.
-
Pretomanid is highly soluble in methanol (B129727), moderately soluble in ethanol (B145695), and less soluble in acetonitrile. It has poor aqueous solubility.
-
Cap vials and containers securely before removing them from the containment area.
4. Post-Handling:
-
Decontaminate all surfaces and equipment immediately after use.
-
Dispose of all contaminated waste as outlined in the disposal plan.
-
Remove PPE in the designated doffing area, ensuring not to contaminate skin or clothing.
-
Wash hands thoroughly with soap and water after removing gloves.
Experimental Workflow for Handling this compound
Caption: Workflow for the safe handling of this compound.
Decontamination and Spill Management Plan
1. Routine Decontamination:
-
Wipe down all work surfaces and equipment with a suitable solvent. Given Pretomanid's solubility, 70% ethanol or methanol can be effective.
-
Follow the solvent wipe with a wash using a laboratory detergent and water solution.
-
Dispose of all cleaning materials as hazardous waste.
2. Spill Cleanup:
In the event of a spill, the following procedures should be followed immediately:
| Spill Scenario | Action |
| Small Powder Spill (<1g) inside a fume hood | 1. Wearing appropriate PPE, gently cover the spill with a damp paper towel to avoid raising dust. 2. Wipe up the material, working from the outside in. 3. Clean the area with 70% ethanol or methanol, followed by a laboratory detergent solution. 4. Place all cleanup materials in a sealed bag for hazardous waste disposal. |
| Large Powder Spill (>1g) or any spill outside of a fume hood | 1. Evacuate the immediate area and alert others. 2. Restrict access to the area. 3. If safe to do so, cover the spill with a plastic-backed absorbent pad to minimize dust dispersion. 4. Contact the institutional Environmental Health and Safety (EHS) department for assistance. 5. Do not attempt to clean up a large spill without specialized training and equipment, including appropriate respiratory protection. |
| Liquid Spill (Solution of this compound) | 1. Wearing appropriate PPE, contain the spill with absorbent material. 2. Absorb the liquid, working from the outside in. 3. Clean the area with a laboratory detergent solution. 4. Place all cleanup materials in a sealed bag for hazardous waste disposal. |
Disposal Plan
All waste contaminated with this compound must be treated as hazardous chemical waste.
-
Solid Waste: This includes contaminated gloves, gowns, shoe covers, bench liners, weighing boats, and any other disposable materials.
-
Collect in a dedicated, clearly labeled, and sealed hazardous waste container.
-
-
Liquid Waste: This includes unused solutions of this compound and contaminated solvents from decontamination procedures.
-
Collect in a dedicated, clearly labeled, and sealed hazardous waste container.
-
-
Sharps Waste: Contaminated needles and syringes should be placed in a designated sharps container for hazardous waste.
-
Disposal of Deuterated Compounds: For small-scale laboratory use, deuterated organic molecules like this compound do not typically require special disposal procedures beyond those for their non-deuterated counterparts. The primary hazard is chemical, not radiological. The waste should be disposed of through the institution's hazardous chemical waste program in accordance with local and national regulations.
Logical Relationship of Safety Measures
Caption: Hierarchy of controls for the safe handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
